Cefpodoxime-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8-/t9-,13-/m1/s1/i2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUSVOMTXWRGEK-MWZKWMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cefpodoxime-d3: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cefpodoxime-d3, a deuterated isotopologue of the third-generation cephalosporin antibiotic, Cefpodoxime. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in bioanalytical methods. Experimental protocols and the mechanism of action of the parent compound are also discussed.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Cefpodoxime, where three hydrogen atoms on the methoxy group are replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from the unlabeled Cefpodoxime in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties.
Chemical Structure:
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄D₃N₅O₆S₂ | [2] |
| Molecular Weight | 430.5 g/mol | [1][2] |
| CAS Number | 2477791-28-7 | [2] |
| Appearance | White to Off-White Solid | |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Storage | -20°C | [2] |
Mechanism of Action of Cefpodoxime
As this compound is primarily used as an analytical standard, its biological activity is not its intended function. However, understanding the mechanism of the parent compound, Cefpodoxime, is crucial for contextualizing its relevance. Cefpodoxime is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs). The disruption of peptidoglycan synthesis leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.
Caption: Cefpodoxime's mechanism of action.
Experimental Protocols
This compound is an ideal internal standard for the quantification of Cefpodoxime in biological matrices such as plasma, serum, and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of Cefpodoxime in human plasma.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Cefpodoxime (Analyte) | Q1: m/z 428.1 -> Q3: m/z 241.1 (quantifier), m/z 100.1 (qualifier) |
| this compound (Internal Standard) | Q1: m/z 431.1 -> Q3: m/z 241.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Caption: A typical bioanalytical workflow.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, the expected mass spectrometric fragmentation can be inferred from the structure of Cefpodoxime.
-
Mass Spectrometry: In positive ion ESI-MS/MS, this compound is expected to show a precursor ion [M+H]⁺ at m/z 431.1. A prominent product ion at m/z 241.1 corresponds to the cleavage of the amide bond and loss of the aminothiazole side chain. This stable product ion is ideal for quantification in MRM mode.
-
NMR Spectroscopy: The ¹H NMR spectrum of this compound would be very similar to that of Cefpodoxime, with the notable absence of the singlet corresponding to the methoxy protons. The ¹³C NMR spectrum would show a characteristic triplet for the deuterated methoxy carbon due to C-D coupling.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, it can be synthesized following established routes for Cefpodoxime, utilizing a deuterated starting material. A plausible approach would involve the use of deuterated methanol (CD₃OH) in the synthesis of the methoxyimino side chain, which is then coupled to the 7-aminocephalosporanic acid (7-ACA) core.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Cefpodoxime in biological samples. Its chemical and physical properties closely mimic those of the parent drug, making it an ideal internal standard for LC-MS/MS-based bioanalysis. The information and representative protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical drug development.
References
Cefpodoxime-d3: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cefpodoxime-d3, a deuterated analog of the third-generation cephalosporin antibiotic, Cefpodoxime. This document is intended for researchers, scientists, and drug development professionals, offering core data, experimental protocols for its application as an internal standard, and a visualization of the parent compound's mechanism of action.
Core Physicochemical Data
This compound serves as a crucial internal standard for the accurate quantification of Cefpodoxime in biological matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its near-identical physicochemical properties to Cefpodoxime, with the exception of its mass, allow for the correction of variability during sample processing and analysis.[3]
| Property | Value | Source |
| CAS Number | 2477791-28-7 | [1][4] |
| Molecular Formula | C₁₅H₁₄D₃N₅O₆S₂ | [1][5][6] |
| Molecular Weight | 430.5 g/mol | [1][2][7] |
| Synonyms | Cefpodoxime acid-d3, R 3763-d3 | [2][4] |
Experimental Protocol: Quantification of Cefpodoxime using this compound Internal Standard by LC-MS
The following protocol outlines a general methodology for the use of this compound as an internal standard in a typical LC-MS workflow for the quantification of Cefpodoxime in a biological matrix (e.g., plasma).
1. Preparation of Stock Solutions and Standards:
-
Cefpodoxime and this compound Stock Solutions: Prepare individual stock solutions of Cefpodoxime and this compound in a suitable solvent such as methanol or DMSO.
-
Calibration Standards: Serially dilute the Cefpodoxime stock solution to prepare a series of calibration standards at known concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation:
-
Spiking: Add a precise volume of the this compound internal standard working solution to all samples, including calibration standards, quality control samples, and unknown samples.
-
Protein Precipitation: To remove proteins from the biological matrix, add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
3. LC-MS Analysis:
-
Chromatographic Separation: Inject the prepared samples onto a suitable liquid chromatography system to separate Cefpodoxime and this compound from other matrix components.
-
Mass Spectrometric Detection: Utilize a mass spectrometer for the detection and quantification of the analyte and the internal standard. Monitor specific precursor-to-product ion transitions for both Cefpodoxime and this compound.
4. Data Analysis:
-
Peak Area Integration: Integrate the peak areas for both Cefpodoxime and this compound.
-
Ratio Calculation: Calculate the ratio of the peak area of Cefpodoxime to the peak area of this compound for each sample.
-
Calibration Curve Generation: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of Cefpodoxime in the unknown samples by interpolating their peak area ratios from the calibration curve.
LC-MS quantification workflow using an internal standard.
Mechanism of Action of Cefpodoxime
Cefpodoxime, the non-deuterated parent compound, is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[8][9][10] Its primary target is the penicillin-binding proteins (PBPs) located within the bacterial cell wall.[8] By binding to these proteins, Cefpodoxime disrupts the cross-linking of peptidoglycan, an essential component for maintaining the structural integrity of the cell wall.[8] This inhibition leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[8]
Simplified signaling pathway of Cefpodoxime's mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Acid - Immunomart [immunomart.com]
- 6. This compound Acid | CAS | LGC Standards [lgcstandards.com]
- 7. This compound | C15H17N5O6S2 | CID 46780202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Cefpodoxime (Banan, Vantin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Cefpodoxime-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary application of Cefpodoxime-d3 in the research field. This compound is the deuterium-labeled form of Cefpodoxime, a third-generation cephalosporin antibiotic. Its principal role in a research setting is as an internal standard for the quantitative analysis of Cefpodoxime in biological matrices using hyphenated chromatographic and mass spectrometric techniques.
Core Application: Internal Standard in Bioanalysis
This compound is intended for use as an internal standard for the quantification of cefpodoxime by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Stable isotope-labeled internal standards, such as this compound, are considered the most appropriate for quantitative bioanalysis as they share very similar physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization efficiency, which corrects for matrix effects and variations during sample processing and analysis.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄D₃N₅O₆S₂ | [1][2] |
| Molecular Weight | 430.5 g/mol | [1][3] |
| CAS Number | 2477791-28-7 | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |
| Storage | -20°C | [1][2] |
Experimental Protocol: Quantification of Cefpodoxime in Human Plasma using LC-MS/MS
The following is a detailed experimental protocol for the quantification of Cefpodoxime in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This protocol is adapted from established methodologies for Cefpodoxime quantification and incorporates the use of this compound as the ideal internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a robust method for extracting Cefpodoxime from complex biological matrices like plasma.
-
SPE Cartridge: C18 cartridges are suitable for the extraction.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of human plasma, add a known concentration of this compound internal standard solution. Vortex for 30 seconds. Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute Cefpodoxime and this compound with 1 mL of methanol.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
The chromatographic separation is critical for resolving the analyte from other plasma components.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification.
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Cefpodoxime | Precursor Ion (Q1): m/z 428.1 -> Product Ion (Q3): m/z 241.1 |
| This compound | Precursor Ion (Q1): m/z 431.1 -> Product Ion (Q3): m/z 244.1 (theoretically) |
| Dwell Time | 200 ms per transition |
| Collision Energy (CE) | Optimized for each transition |
| Ion Source Temperature | 500°C |
Note: The MRM transition for this compound is proposed based on the addition of three deuterium atoms to the methoxy group. The exact values may require optimization on the specific instrument used.
Role in Pharmacokinetic Studies
While this compound is primarily used as an internal standard in pharmacokinetic (PK) studies of Cefpodoxime, the use of deuterium-labeled drugs can also aid in the study of drug metabolism and pharmacokinetics (DMPK). Deuteration can sometimes alter the metabolic profile of a drug, which can be a subject of investigation in drug development. However, the predominant and documented use of this compound is for analytical quantification.
Key Pharmacokinetic Parameters of Cefpodoxime in Humans
Understanding the pharmacokinetics of the unlabeled drug is crucial when developing and validating bioanalytical methods.
| PK Parameter | Value | Conditions | Source |
| Time to Peak Concentration (Tmax) | 2-3 hours | Oral administration | [4] |
| Peak Plasma Concentration (Cmax) | 1.4 - 2.6 mg/L | 100-200 mg oral dose | [4] |
| Elimination Half-life (t1/2) | 2.2 - 2.8 hours | Normal renal function | [4] |
| Absolute Bioavailability | ~50% | Oral administration | [4] |
| Protein Binding | 18-23% | Human plasma | [4] |
| Excretion | Primarily renal, unchanged | [4] |
Signaling Pathways and Logical Relationships
The primary role of this compound is not in the modulation of signaling pathways but in the analytical process that quantifies the active drug, Cefpodoxime. The logical relationship is that of an analytical surrogate that ensures the accuracy of measurement of the therapeutically active compound.
References
- 1. Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC–MS using solid phase extraction with application to pharmacokinetic studies | CoLab [colab.ws]
- 3. LC/MS/MS method for the determination of trace amounts of cefmetazole and cefpodoxime proxetil contaminants in pharmaceutical manufacturing environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cefpodoxime-d3: A Technical Guide for Use as a Stable Isotope Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cefpodoxime-d3, a stable isotope-labeled internal standard essential for the accurate quantification of the third-generation cephalosporin antibiotic, Cefpodoxime. This document outlines its chemical and physical properties, the rationale for its use in bioanalytical assays, and a representative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction to Cefpodoxime and the Need for an Internal Standard
Cefpodoxime is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is commonly administered orally as a prodrug, Cefpodoxime Proxetil, which is designed to improve absorption.[1][3][4] Following oral administration, Cefpodoxime Proxetil is hydrolyzed by esterases in the intestinal wall to release the active moiety, Cefpodoxime, into the bloodstream.[3][4][5] The bactericidal action of Cefpodoxime stems from its ability to inhibit bacterial cell wall synthesis.[1][2]
Accurate measurement of Cefpodoxime concentrations in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The complexity of biological samples and the potential for variability during sample preparation and analysis necessitate the use of an internal standard. A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It co-elutes with the analyte, experiences similar ionization effects, and corrects for variations in sample extraction and instrument response, thereby ensuring the highest degree of accuracy and precision.
Physicochemical Properties of this compound
This compound is the deuterium-labeled version of Cefpodoxime.[6] The three deuterium atoms are located on the methoxyimino side chain, providing a stable mass shift for clear differentiation from the unlabeled analyte in mass spectrometry.[7][8]
| Property | Value | Reference(s) |
| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [7] |
| Synonyms | Cefpodoxime acid-d3, R 3763-d3 | [6][9] |
| CAS Number | 2477791-28-7 | [7][9] |
| Molecular Formula | C₁₅H₁₄D₃N₅O₆S₂ | [6][8] |
| Molecular Weight | 430.47 g/mol | [6][10] |
| Monoisotopic Mass | 430.08085586 Da | [7] |
| Solubility | Slightly soluble in DMSO and Methanol. | [8] |
| Storage Conditions | -20°C | [8] |
| Purity (Deuterated) | ≥99% deuterated forms (d₁-d₃) | [8] |
Rationale and Workflow for Bioanalysis
The primary application of this compound is as an internal standard for the quantification of Cefpodoxime.[8][9] The workflow involves the administration of the prodrug, Cefpodoxime Proxetil, which is then metabolized to the active drug, Cefpodoxime.
Representative Experimental Protocol: Quantification of Cefpodoxime in Human Plasma by LC-MS/MS
This section provides a detailed, representative methodology for the analysis of Cefpodoxime in human plasma using this compound as an internal standard. This protocol is based on established bioanalytical methods for cephalosporins and general best practices.[11][12][13]
Materials and Reagents
-
Cefpodoxime reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂-EDTA)
Preparation of Stock and Working Solutions
-
Cefpodoxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefpodoxime reference standard in dimethyl sulfoxide (DMSO) or a suitable solvent.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO or a suitable solvent.
-
Working Solutions: Prepare serial dilutions of the Cefpodoxime stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to all tubes except the blank matrix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C (optional, for concentration).
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative)
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cefpodoxime: m/z 428.1 → 241.1 (Quantifier), m/z 428.1 → 100.1 (Qualifier)This compound: m/z 431.1 → 241.1 (Quantifier) |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
| Capillary Voltage | 3.5 kV |
Note: MRM transitions should be optimized empirically on the specific instrument used.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Stability Considerations
Cefpodoxime Proxetil is known to have pH-dependent solubility and can be unstable, particularly in acidic environments where it may form a gel.[5][14] While Cefpodoxime acid (the active form) is more stable, it is crucial to perform stability studies of the analyte in the biological matrix under various storage and handling conditions to ensure data integrity.[14][15][16][17] Studies have shown that Cefpodoxime can be stable in plasma for several months at -80°C and can withstand multiple freeze-thaw cycles.[18]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Cefpodoxime in biological samples. Its use as a stable isotope-labeled internal standard mitigates potential errors in sample preparation and instrumental analysis, adhering to the highest standards of modern bioanalytical science. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to effectively implement this compound in their analytical workflows, ultimately supporting the development and clinical assessment of Cefpodoxime-based therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cefpodoxime Proxetil | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1365764B1 - Oral pharmaceutical composition of cefpodoxime proxetil - Google Patents [patents.google.com]
- 5. Enhancement of Bioavailability of Cefpodoxime Proxetil Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C15H17N5O6S2 | CID 46780202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound Acid | CAS | LGC Standards [lgcstandards.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Validated HPLC method for the pharmacokinetic study of oral extended-release cefpodoxime proxetil chitosan-alginate beads in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of different organic acids on solubility enhancement of cefpodxime proxetil immediate release tablet and its stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avensonline.org [avensonline.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cefpodoxime-d3: From Sourcing to Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cefpodoxime-d3, a deuterated analog of the third-generation cephalosporin antibiotic, Cefpodoxime. It is intended for use as an internal standard in analytical methods, particularly for pharmacokinetic and metabolic studies. This document outlines key considerations for sourcing this stable isotope-labeled compound, interpreting its Certificate of Analysis (CoA), and provides representative experimental protocols for its use.
Sourcing and Supplier Information
This compound is available from several reputable suppliers that specialize in stable isotope-labeled compounds and analytical standards. When selecting a supplier, it is crucial to consider factors such as the stated purity, the completeness of the accompanying documentation (specifically the Certificate of Analysis), and the supplier's quality management system.
Identified suppliers for this compound include:
-
Cayman Chemical
-
LGC Standards
-
MedChemExpress
-
TargetMol Chemicals
These suppliers typically provide this compound for research and development purposes only and not for human or veterinary use.[1][2][3]
Understanding the Certificate of Analysis
The Certificate of Analysis is a critical legal document that certifies the quality and purity of a specific batch of this compound.[4] It provides a comprehensive summary of the analytical tests performed and their results, ensuring the material conforms to the defined specifications. Researchers should meticulously review the CoA before using the compound in any experiment.
Below is a table summarizing the typical quantitative data found on a Certificate of Analysis for this compound.
| Parameter | Specification | Method |
| Identification | ||
| Chemical Name | (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-((methoxy-d3)imino)acetamido)-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | - |
| CAS Number | 2477791-28-7 | - |
| Molecular Formula | C₁₅H₁₄D₃N₅O₆S₂ | - |
| Molecular Weight | 430.47 g/mol | Mass Spectrometry |
| Purity | ||
| Chemical Purity | ≥98.0% | HPLC |
| Deuterated Forms | ≥99% (d₁-d₃) | Mass Spectrometry |
| Physical Properties | ||
| Appearance | White to light yellow solid | Visual Inspection |
| Solubility | Soluble in DMSO and Methanol | - |
| Residual Solvents | ||
| Methanol | ≤3000 ppm | GC-HS |
| DMSO | ≤5000 ppm | GC-HS |
| Storage Conditions | ||
| Recommended Storage | -20°C | - |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible use of this compound as an internal standard. Below are representative protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Purpose: To determine the chemical purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Set up a gradient elution program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Re-equilibrate at 95% A, 5% B
-
-
Inject the sample and record the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
Mass Spectrometry (MS) for Isotopic Enrichment Analysis
Purpose: To confirm the molecular weight and determine the isotopic enrichment of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
Procedure:
-
Prepare a 10 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire the full scan mass spectrum in the range of m/z 400-450.
-
Observe the [M+H]⁺ ion for this compound (expected m/z ~431.1) and its unlabeled counterpart (expected m/z ~428.1).
-
Determine the relative intensities of the d0, d1, d2, and d3 isotopic peaks to calculate the percentage of deuterated forms.
Visualizations
Supplier and Certificate of Analysis Workflow
The following diagram illustrates the process of obtaining and verifying this compound for research use.
Caption: Workflow for sourcing and verifying this compound.
Hypothetical Signaling Pathway Inhibition by Cefpodoxime
This diagram illustrates a simplified, hypothetical signaling pathway that could be investigated in the presence of Cefpodoxime, given its mechanism of action against bacteria.
Caption: Inhibition of bacterial cell wall synthesis by Cefpodoxime.
References
Isotopic Purity of Cefpodoxime-d3 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Cefpodoxime-d3, a critical internal standard for quantitative mass spectrometry analysis. Ensuring the isotopic purity of deuterated standards is paramount for the accuracy and reliability of bioanalytical data. This document outlines the typical isotopic distribution of this compound, detailed experimental protocols for its isotopic purity determination, and its application as an internal standard in a bioanalytical workflow.
Data Presentation: Isotopic Purity of this compound
The isotopic purity of a deuterated standard refers to the distribution of its different isotopic forms (isotopologues). For this compound, the primary isotopologue of interest is the d3 form, where three hydrogen atoms have been replaced by deuterium. However, due to the nature of chemical synthesis, trace amounts of other isotopologues (d0, d1, d2) are often present. While a specific Certificate of Analysis with the exact isotopic distribution for a particular lot of this compound was not publicly available at the time of this writing, the following table represents a typical, high-purity batch of this compound, suitable for use as an internal standard in regulated bioanalysis. Commercial suppliers, such as Cayman Chemical, often state a purity of ≥99% for the sum of deuterated forms (d1-d3)[1].
Table 1: Representative Isotopic Distribution of a High-Purity Lot of this compound
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d0 | +0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | > 98.5 |
Note: The data presented in this table is illustrative of a high-purity standard and may not reflect the exact specifications of all commercial this compound lots. It is imperative to refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic distribution data.
Experimental Protocols
Determination of Isotopic Purity of this compound by LC-MS/MS
This protocol describes a general method for determining the isotopic purity of a this compound standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To determine the relative abundance of d0, d1, d2, and d3 isotopologues of this compound.
Materials:
-
This compound reference standard
-
Cefpodoxime reference standard (for d0 reference)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Deionized water
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.
-
Prepare a similar working solution of the non-deuterated Cefpodoxime standard.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure the separation of Cefpodoxime from any potential impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Ions to Monitor:
-
Cefpodoxime (d0): [M+H]+
-
Cefpodoxime-d1: [M+H]+1
-
Cefpodoxime-d2: [M+H]+2
-
This compound: [M+H]+3
-
-
Optimize instrument parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity for the Cefpodoxime parent ion.
-
-
-
Data Analysis:
-
Integrate the peak areas for each of the monitored isotopologue ions (d0, d1, d2, and d3) from the chromatogram of the this compound sample.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated peak area for all isotopologues.
-
Relative Abundance (%) = (Peak Area of Individual Isotopologue / Sum of Peak Areas of all Isotopologues) x 100
-
Use of this compound as an Internal Standard for the Quantification of Cefpodoxime in a Biological Matrix
This protocol outlines a general procedure for using this compound as an internal standard for the quantification of Cefpodoxime in a biological matrix (e.g., plasma) by LC-MS/MS.
Objective: To accurately quantify the concentration of Cefpodoxime in a biological sample using a stable isotope-labeled internal standard.
Materials:
-
Calibrated Cefpodoxime reference standard
-
This compound internal standard
-
Biological matrix (e.g., human plasma)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Deionized water
-
Protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)
-
LC-MS/MS system with an ESI source
Procedure:
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of Cefpodoxime in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the Cefpodoxime stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same biological matrix.
-
Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL) in a suitable solvent.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of each calibration standard, QC sample, and unknown sample, add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use the same or similar LC conditions as described in the isotopic purity determination protocol to ensure co-elution of Cefpodoxime and this compound.
-
Mass Spectrometry:
-
Ionization Mode: ESI, Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cefpodoxime: Monitor a specific precursor-to-product ion transition (e.g., m/z [M+H]+ → fragment ion).
-
This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z [M+H]+3 → fragment ion).
-
-
Optimize collision energies and other MS parameters for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Cefpodoxime and this compound MRM transitions.
-
Calculate the peak area ratio (PAR) for each sample: PAR = (Peak Area of Cefpodoxime / Peak Area of this compound).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Use a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best-fit line.
-
Determine the concentration of Cefpodoxime in the unknown samples and QC samples by interpolating their PAR values from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for Isotopic Purity Determination of this compound.
Caption: Bioanalytical Workflow Using this compound as an Internal Standard.
References
Physical and chemical properties of Cefpodoxime-d3
An In-depth Technical Guide to the Physical and Chemical Properties of Cefpodoxime-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the deuterated analog of Cefpodoxime, a third-generation cephalosporin antibiotic. Its primary application in research and drug development is as a stable isotope-labeled internal standard for the quantification of Cefpodoxime in biological matrices using mass spectrometry-based assays.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details on its mechanism of action, and relevant experimental protocols for its use.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in analytical methodologies. These properties are summarized below.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄D₃N₅O₆S₂ | [3] |
| Molecular Weight | 430.5 g/mol | [3] |
| Monoisotopic Mass | 430.08085586 Da | [3] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | >235°C (decomposes) | [5] |
Chemical Properties
| Property | Value | Source |
| CAS Number | 2477791-28-7 | [3] |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [3] |
| Solubility | Slightly Soluble in DMSO and Methanol | [6] |
| Canonical SMILES | [2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)O | [3] |
| InChI Key | WYUSVOMTXWRGEK-MWZKWMTOSA-N | [3] |
Mechanism of Action
As an isotopic analog, this compound shares the same mechanism of action as Cefpodoxime. The bactericidal activity of Cefpodoxime is achieved through the inhibition of bacterial cell wall synthesis.[7][8] The key steps are:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefpodoxime preferentially binds to Penicillin-Binding Proteins (PBPs), particularly PBP 3, which are enzymes crucial for the final steps of peptidoglycan synthesis.[7][9][10]
-
Inhibition of Peptidoglycan Synthesis: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[10][11]
-
Cell Wall Destabilization: The disruption of the peptidoglycan layer weakens the bacterial cell wall, leading to cell lysis and bacterial death.[10][11]
Cefpodoxime is effective against a broad spectrum of Gram-positive and Gram-negative bacteria and is stable in the presence of many beta-lactamase enzymes.[7][9]
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods.
Quantification of Cefpodoxime in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the quantification of Cefpodoxime in plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of a this compound internal standard solution (in a methanol/water mixture).
-
Vortex the sample to ensure thorough mixing.
-
Add 200 µL of a protein precipitation agent (e.g., methanol with 0.1% formic acid).
-
Vortex the mixture vigorously for approximately 15 seconds.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new vial and dilute with an appropriate aqueous solution (e.g., water with 0.1% formic acid) before injection into the LC-MS/MS system.[12]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.[4]
-
Mobile Phase: A gradient elution with two solvents is common:
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[4][13]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40-45°C.[4][12]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[4]
-
Detection: The analysis is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Cefpodoxime and this compound are monitored.
-
3. Data Analysis:
-
The concentration of Cefpodoxime in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a standard curve prepared with known concentrations of Cefpodoxime.
Synthesis of this compound
While detailed, proprietary synthesis methods may vary, a general approach for synthesizing Cefpodoxime and its labeled analogs involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core.[14][15] The synthesis of this compound would follow a similar pathway to unlabeled Cefpodoxime, but would incorporate a deuterated reagent, specifically deuterated methoxyamine, at the appropriate step to introduce the trideuteriomethoxyimino side chain. A patent describes a method for synthesizing this compound.[5]
A general synthetic route involves:
-
Acylation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) with an activated form of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid.[5] For this compound, the methoxyimino group would be trideuteriated.
-
Purification of the resulting this compound acid.
Conclusion
This compound is an indispensable tool for pharmacokinetic and bioequivalence studies of Cefpodoxime. Its physical and chemical properties are well-defined, making it an ideal internal standard for robust and accurate analytical methods. A thorough understanding of its properties, the mechanism of action of its parent compound, and the experimental protocols for its use are critical for professionals in drug development and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C15H17N5O6S2 | CID 46780202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2000068234A2 - Process for the preparation of cefpodoxime acid - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved method for preparation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
Cefpodoxime-d3 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Cefpodoxime-d3, a deuterated internal standard used in the quantification of the third-generation cephalosporin antibiotic, cefpodoxime.[1][2] The information is compiled from safety data sheets (SDS) and chemical databases to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is the deuterated analog of Cefpodoxime. Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [3] |
| Synonyms | This compound Acid, (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-((methoxy-d3)imino)acetamido)-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [3] |
| CAS Number | 2477791-28-7 | [3] |
| Molecular Formula | C₁₅H₁₄D₃N₅O₆S₂ | [2] |
| Molecular Weight | 430.5 g/mol | [2][3] |
| Appearance | Not determined | |
| Solubility | DMSO: Slightly Soluble, Methanol: Slightly Soluble | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazards are related to sensitization.
| Hazard Class | GHS Classification | Hazard Statement |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
GHS Pictogram:
-
Health Hazard (GHS08)
Signal Word: Danger
Toxicological Information
Detailed toxicological studies for this compound are not widely available. However, information on the parent compound, Cefpodoxime, provides some insight.
| Effect | Observation |
| Acute Oral Toxicity | In rodent studies with the parent compound, a single 5 g/kg oral dose produced no adverse effects.[4] |
| Skin Irritation | No irritant effect. |
| Eye Irritation | No irritating effect. |
| Sensitization | Sensitization is possible through inhalation and skin contact. |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. |
Handling and Storage Precautions
Proper handling and storage are crucial to minimize health risks and maintain the integrity of this compound.
Safe Handling
-
Ventilation: Ensure good ventilation or work in a fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[5][6]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[5][7]
-
Dust Formation: Avoid generating dust.[7]
Storage
-
Temperature: Store at -20°C for long-term stability.[2]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Incompatibilities: Keep away from oxidizing agents and highly alkaline or acidic materials.[8]
Experimental Protocols and Workflows
While specific experimental protocols for the safety assessment of this compound are not detailed in the available literature, the following diagrams illustrate standardized workflows for handling and emergency response based on the provided safety data.
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, call a physician.[6] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice.[5][6] |
| Eye Contact | Flush eyes with water as a precaution.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[8] |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system or dispose of it with household garbage.
Stability and Reactivity
-
Reactivity: No hazardous reactions are expected under normal conditions.[8]
-
Chemical Stability: The product is stable under recommended storage conditions.[8]
-
Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.[5]
-
Incompatible Materials: Strong oxidizing agents, highly alkaline or acidic materials.[8]
-
Hazardous Decomposition Products: No data available.[8]
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C15H17N5O6S2 | CID 46780202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dechra-us.com [dechra-us.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Methodological & Application
Application Notes and Protocols for the Use of Cefpodoxime-d3 as an Internal Standard in HPLC
Introduction
Cefpodoxime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate quantification of Cefpodoxime in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The use of an internal standard (IS) in High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted practice to improve the accuracy and precision of quantitative methods. An ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2][3]
Cefpodoxime-d3, a stable isotope-labeled derivative of Cefpodoxime, serves as an excellent internal standard for the quantification of Cefpodoxime.[4] Its chemical structure is nearly identical to Cefpodoxime, with the only difference being the substitution of three hydrogen atoms with deuterium. This minimal structural modification ensures that this compound has very similar chromatographic behavior and extraction recovery to Cefpodoxime, while its slightly higher molecular weight allows for its differentiation if using a mass spectrometry detector. When using UV detection, the deuteration does not significantly alter the chromophore, resulting in a similar UV response.
These application notes provide a detailed protocol for the use of this compound as an internal standard in the HPLC analysis of Cefpodoxime.
Physicochemical Properties
A summary of the key physicochemical properties of Cefpodoxime and its deuterated internal standard, this compound, is presented below.
| Property | Cefpodoxime | This compound | Reference |
| Chemical Formula | C₁₅H₁₇N₅O₆S₂ | C₁₅H₁₄D₃N₅O₆S₂ | [4] |
| Molecular Weight | 427.45 g/mol | 430.5 g/mol | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | Slightly soluble in DMSO and Methanol | [4] |
| Storage | Store at -20°C | Store at -20°C | [4] |
Experimental Workflow
The overall experimental workflow for the quantification of Cefpodoxime using this compound as an internal standard is depicted in the following diagram.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.
1. Materials and Reagents
-
Cefpodoxime reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Phosphate buffer
-
Plasma or other biological matrix (if applicable)
-
Pharmaceutical formulation containing Cefpodoxime
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Data acquisition and processing software.
3. Preparation of Stock Solutions
-
Cefpodoxime Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cefpodoxime reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).[7] Sonicate if necessary to ensure complete dissolution.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the Cefpodoxime stock solution.
4. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefpodoxime stock solution with the mobile phase to achieve the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).[6][8]
-
Calibration Standards: To a fixed volume of each working standard solution, add a constant volume of the this compound working solution to yield a final IS concentration that provides a good chromatographic response.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
5. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Cefpodoxime and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter.
-
Take a known aliquot of the filtered solution, add the internal standard, and dilute with the mobile phase to a final concentration within the calibration range.
-
-
For Biological Matrices (e.g., Plasma): [5]
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add the internal standard solution. Then, add a protein precipitating agent like acetonitrile or methanol (typically 2-3 times the plasma volume).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for injection into the HPLC system.
-
6. HPLC Conditions
The following are suggested starting conditions and may require optimization.
| Parameter | Recommended Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [5][6] |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.0-5.0) in varying ratios (e.g., 70:30 v/v or 20:50:30 v/v/v with methanol and water) | [5][7][8] |
| Flow Rate | 1.0 mL/min | [6][7] |
| Injection Volume | 20 µL | [9] |
| Detection Wavelength | 228 nm, 247 nm, or 259 nm | [5][7][8] |
| Column Temperature | Ambient or controlled (e.g., 40°C) | [10] |
7. Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to Cefpodoxime and this compound based on their retention times, which should be very similar.
-
Peak Integration: Integrate the peak areas of both the analyte (Cefpodoxime) and the internal standard (this compound).
-
Calculate Peak Area Ratio: For each standard, QC, and sample, calculate the peak area ratio: Peak Area Ratio = (Peak Area of Cefpodoxime) / (Peak Area of this compound)
-
Construct Calibration Curve: Plot the peak area ratio of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linear relationship is indicated by an r² value close to 1.0.[5]
-
Quantify Cefpodoxime in Samples: Determine the concentration of Cefpodoxime in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Method Validation
The analytical method should be validated according to relevant guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient of the calibration curve over the defined concentration range.[6]
-
Accuracy: Determined by comparing the measured concentration of QC samples to their nominal values, expressed as a percentage.
-
Precision: Evaluated as the relative standard deviation (RSD) of replicate measurements of QC samples at different concentration levels (intra-day and inter-day).
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Recovery: The extraction efficiency of the analytical method.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Conclusion
The use of this compound as an internal standard in the HPLC analysis of Cefpodoxime provides a robust and reliable method for accurate quantification. By compensating for potential variations during sample preparation and analysis, this approach enhances the precision and accuracy of the results, making it suitable for a wide range of applications in pharmaceutical analysis and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. nebiolab.com [nebiolab.com]
- 4. glpbio.com [glpbio.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Validated HPLC method for the pharmacokinetic study of oral extended-release cefpodoxime proxetil chitosan-alginate beads in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous RP-HPLC Estimation of Cefpodoxime Proxetil and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of HPLC method for the determination of Cefpodoxime Proxetil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantification of Cefpodoxime in Human Plasma by LC-MS/MS using Cefpodoxime-d3
Abstract
This application note details a robust and sensitive method for the quantification of Cefpodoxime in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Cefpodoxime-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput bioanalytical laboratories. This method is ideal for pharmacokinetic studies and therapeutic drug monitoring of Cefpodoxime.
Introduction
Cefpodoxime is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. It is the active metabolite of the prodrug Cefpodoxime proxetil. Accurate measurement of Cefpodoxime concentrations in plasma is essential for pharmacokinetic analysis and for ensuring therapeutic efficacy. This application note describes a validated LC-MS/MS method for the determination of Cefpodoxime in human plasma, employing this compound as the internal standard for reliable quantification.
Materials and Methods
2.1. Chemicals and Reagents
-
Cefpodoxime reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, ≥99% deuterated forms)[1]
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Formic Acid
-
Ultrapure water
-
Drug-free human plasma
2.2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is recommended.[2]
2.3. Stock and Working Solutions
-
Cefpodoxime Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefpodoxime reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Cefpodoxime stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
Experimental Protocols
3.1. Sample Preparation (Protein Precipitation)
-
Label clean 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.
-
Add 100 µL of plasma sample, calibrator, or QC to the appropriately labeled tube.
-
Add 20 µL of the this compound internal standard working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[2]
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
3.2. LC-MS/MS Method
3.2.1. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0.0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.6-5.0 min: 5% B |
3.2.2. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Cefpodoxime) | 428.1 > 241.1 |
| MRM Transition (this compound) | 431.1 > 244.1 |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
| Ion Spray Voltage | 5500 V[3] |
| Source Temperature | 500°C[3] |
Data Presentation
4.1. Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
| Parameter | Result |
| Linearity Range | 20 - 5000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[2] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Workflow Diagram
References
- 1. Development of HPTLC method for determination of cefpodoxime proxetil and ambroxol hydrochloride in human plasma by liquid–liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Cefpodoxime-d3 for Pharmacokinetic Studies of Cefpodoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. It is administered as a prodrug, Cefpodoxime proxetil, which is de-esterified in vivo to its active metabolite, Cefpodoxime.[1] Understanding the pharmacokinetic profile of Cefpodoxime is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note describes a robust and sensitive bioanalytical method using a stable isotope-labeled internal standard, Cefpodoxime-d3, for the accurate quantification of Cefpodoxime in plasma samples. This method is highly suitable for pharmacokinetic studies in preclinical and clinical research.
The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis. It ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects, as the analyte and the internal standard co-elute and experience similar ionization efficiency.
Pharmacokinetic Profile of Cefpodoxime
Cefpodoxime proxetil is readily absorbed after oral administration and is converted to the active drug, Cefpodoxime. Peak plasma concentrations (Cmax) are typically reached between 1.9 and 3.1 hours (Tmax) after administration.[1] The absolute bioavailability of the tablet formulation is approximately 50%.[1] Cefpodoxime exhibits low plasma protein binding (18-23%) and is primarily eliminated unchanged by the kidneys.[1] The elimination half-life is approximately 2 to 3 hours in adults with normal renal function.[2]
Table 1: Summary of Cefpodoxime Pharmacokinetic Parameters in Healthy Adults
| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose | Reference |
| Cmax (mcg/mL) | 1.4 | 2.3 | 3.9 | [2] |
| Tmax (hours) | ~2-3 | ~2-3 | ~2-3 | [2] |
| AUC (mcg·h/mL) | Data not consistently reported across single sources in a comparable format | Data not consistently reported across single sources in a comparable format | Data not consistently reported across single sources in a comparable format | |
| Half-life (hours) | 2.09 - 2.84 | 2.09 - 2.84 | 2.09 - 2.84 | [2] |
| Urinary Excretion (%) | ~29-33 | ~29-33 | ~29-33 | [2] |
Note: Pharmacokinetic parameters can vary based on factors such as food intake and subject population.
Bioanalytical Method for Cefpodoxime Quantification using this compound
This section outlines a detailed protocol for the quantification of Cefpodoxime in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Experimental Protocol: Plasma Sample Analysis
1. Materials and Reagents:
-
Cefpodoxime reference standard
-
This compound internal standard[3]
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Cefpodoxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefpodoxime in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Cefpodoxime stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | To be optimized, a typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Collision Energy | To be optimized for each transition |
| Dwell Time | To be optimized |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cefpodoxime | 428.0 | To be determined empirically, a likely fragment is around m/z 235 |
| This compound | 431.0 | To be determined empirically, should be a +3 Da shift from the Cefpodoxime product ion |
Note: The exact product ions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of Cefpodoxime to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Cefpodoxime in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Workflow for a pharmacokinetic study of Cefpodoxime.
Caption: Plasma sample preparation for Cefpodoxime analysis.
Caption: Principle of internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of Cefpodoxime in plasma samples. The detailed protocol presented in this application note serves as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of Cefpodoxime. The robustness of this method makes it suitable for regulated bioanalytical studies in drug development.
References
Application Note: High-Throughput Analysis of Cefpodoxime in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of Cefpodoxime in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cefpodoxime-d3, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. This method provides excellent linearity over a clinically relevant concentration range with high recovery and minimal matrix effects.
Introduction
Cefpodoxime is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections. Accurate measurement of its concentration in biological matrices is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a deuterated internal standard, which co-elutes with the analyte and experiences similar ionization effects, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response in LC-MS/MS analysis.[1][2] This application note provides a detailed protocol for the determination of Cefpodoxime in human plasma, offering a reliable and high-throughput solution for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Cefpodoxime (Reference Standard)
-
This compound (Internal Standard)[3]
-
HPLC Grade Methanol
-
HPLC Grade Acetonitrile
-
Formic Acid
-
Ammonium Acetate
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Cefpodoxime and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Cefpodoxime primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Cefpodoxime) | 428.1 > 241.1 |
| MRM Transition (this compound) | 431.1 > 244.1 |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical method.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Cefpodoxime | 5 - 5000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 5 | 95 - 105 | < 15 |
| Low QC | 15 | 90 - 110 | < 10 |
| Mid QC | 250 | 90 - 110 | < 10 |
| High QC | 4000 | 90 - 110 | < 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 85 - 95 | < 15 |
| High QC | 4000 | 85 - 95 | < 15 |
Visualizations
Caption: Experimental workflow for Cefpodoxime analysis.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of Cefpodoxime in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for potential matrix effects and other sources of variability. This method is well-suited for clinical and pharmaceutical research applications.
References
Application Notes and Protocols for Cefpodoxime Analysis Using Cefpodoxime-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Cefpodoxime in biological matrices for quantitative analysis, utilizing Cefpodoxime-d3 as an internal standard. The following sections outline various extraction techniques, including Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE), complete with experimental protocols, comparative data, and workflow diagrams.
Introduction
Cefpodoxime is a third-generation cephalosporin antibiotic widely used in clinical practice. Accurate quantification of Cefpodoxime in biological samples such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response. This document details established sample preparation techniques to ensure reliable and reproducible results.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument. The most common techniques for Cefpodoxime analysis are Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE).
Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation techniques for Cefpodoxime analysis. These values are compiled from various studies and are intended to provide a general comparison. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) |
| Recovery (%) | 85 - 95 | 70 - 90[1] | 50 - 80[2] |
| Matrix Effect (%) | 5 - 15 | 10 - 30 | 15 - 40 |
| Limit of Quantification (LOQ) | 0.05 µg/mL (plasma)[3] | 20 ng/mL (plasma) | 500 ng/spot (plasma)[2] |
| Precision (%RSD) | < 15 | < 10 | < 15 |
| Throughput | Moderate | High | Low to Moderate |
| Cost per Sample | High | Low | Moderate |
| Selectivity | High | Low | Moderate |
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix. For Cefpodoxime, reversed-phase sorbents like C8 or C18 are commonly employed.[1][3]
Application Note:
This protocol is suitable for the analysis of Cefpodoxime in plasma and provides a clean extract with minimal matrix effects, making it ideal for sensitive LC-MS/MS analysis. The use of this compound as an internal standard, added prior to extraction, ensures accurate quantification by correcting for any analyte loss during the multi-step process.
Experimental Protocol: SPE for Cefpodoxime in Plasma
Materials:
-
Biological plasma sample
-
This compound internal standard solution
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (e.g., C8 or C18, 1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Acidify the sample by adding 50 µL of 1% phosphoric acid. Vortex to mix.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Apply vacuum to dry the cartridge for 1-2 minutes.
-
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Workflow Diagram: Solid-Phase Extraction```dot
Caption: Protein Precipitation Workflow for Cefpodoxime.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Application Note:
LLE can be an effective method for cleaning up complex matrices like urine. The choice of organic solvent is crucial for achieving good recovery of Cefpodoxime. This method can be more labor-intensive than protein precipitation but offers better selectivity. The inclusion of this compound is essential to control for variability in extraction efficiency.
Experimental Protocol: Liquid-Liquid Extraction for Cefpodoxime in Urine
Materials:
-
Urine sample
-
This compound internal standard solution
-
Buffer solution (e.g., phosphate buffer, pH adjusted)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
To 1 mL of urine in a centrifuge tube, add 50 µL of this compound internal standard solution.
-
Add 1 mL of buffer to adjust the pH, if necessary. Vortex to mix.
-
-
Extraction:
-
Add 3 mL of the selected organic extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for Cefpodoxime.
Conclusion
The selection of the most appropriate sample preparation technique for Cefpodoxime analysis depends on the specific requirements of the study, including the biological matrix, the required sensitivity and selectivity, sample throughput, and available resources. For high sensitivity and selectivity, Solid-Phase Extraction is recommended. For high-throughput applications, Protein Precipitation offers a rapid and cost-effective solution. Liquid-Liquid Extraction provides a balance between selectivity and simplicity, particularly for urine samples. In all cases, the use of this compound as an internal standard is strongly advised to ensure the accuracy and reliability of the quantitative results.
References
- 1. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC–MS using solid phase extraction with application to pharmacokinetic studies | CoLab [colab.ws]
- 2. phmethods.net [phmethods.net]
- 3. High-performance liquid chromatographic method for the determination of cefpodoxime levels in plasma and sinus mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cefpodoxime in Pharmaceutical Samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Abstract
This application note presents a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Cefpodoxime in pharmaceutical formulations. Due to the low volatility of Cefpodoxime, a derivatization step using silylation is employed to enable its analysis by GC-MS. Cefpodoxime-d3 is utilized as an internal standard to ensure accuracy and precision. The method is intended for research and quality control purposes, offering a robust and reliable analytical approach for drug development professionals.
Introduction
Cefpodoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against gram-positive and gram-negative bacteria. Accurate and sensitive quantification of Cefpodoxime in pharmaceutical products is crucial for ensuring product quality and therapeutic efficacy. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for Cefpodoxime analysis, GC-MS offers an alternative with high chromatographic resolution and specificity, particularly when coupled with a stable isotope-labeled internal standard. However, the polar and non-volatile nature of Cefpodoxime necessitates a derivatization step to increase its volatility for GC-MS analysis.[1][2][3] This application note details a comprehensive protocol for the silylation of Cefpodoxime followed by its quantification using GC-MS with this compound as the internal standard.[4][5]
Experimental Protocols
Materials and Reagents
-
Cefpodoxime reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Pyridine (anhydrous)
-
Nitrogen gas (high purity)
-
Pharmaceutical sample containing Cefpodoxime
Standard and Sample Preparation
2.1. Standard Stock Solutions:
-
Prepare a stock solution of Cefpodoxime (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
2.2. Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate aliquots of the Cefpodoxime stock solution into a constant volume of the this compound internal standard solution to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL for Cefpodoxime.
2.3. Sample Preparation:
-
Accurately weigh and crush the pharmaceutical tablet.
-
Dissolve a portion of the powdered tablet equivalent to 10 mg of Cefpodoxime in 10 mL of methanol.
-
Vortex the solution for 5 minutes and then centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered solution with methanol to a final theoretical concentration of 50 µg/mL of Cefpodoxime.
-
Take 100 µL of the diluted sample and add a known amount of this compound internal standard.
Derivatization Protocol
-
Evaporate 100 µL of each standard and sample solution to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block.
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Injector | Splitless mode, 280°C |
| Carrier Gas | Helium, 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial 150°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the GC-MS analysis of derivatized Cefpodoxime and its internal standard.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Derivatized Cefpodoxime | 10.5 | 455 | 397 |
| Derivatized this compound | 10.48 | 458 | 400 |
Workflow and Pathway Diagrams
Caption: Workflow for GC-MS analysis of Cefpodoxime.
Discussion
The proposed GC-MS method provides a viable alternative for the quantification of Cefpodoxime. The derivatization with BSTFA effectively converts the non-volatile Cefpodoxime into a thermally stable and volatile trimethylsilyl derivative, allowing for its separation and detection by GC-MS. The use of a deuterated internal standard, this compound, is critical for correcting any variations during sample preparation and injection, thereby enhancing the accuracy and precision of the method. The selected ions for monitoring provide high specificity, minimizing interference from the sample matrix.
Conclusion
This application note outlines a detailed protocol for the GC-MS analysis of Cefpodoxime using this compound as an internal standard. The method, which incorporates a crucial silylation step, is designed to be robust and reliable for research and quality control applications in the pharmaceutical industry. The provided experimental parameters and workflow can serve as a valuable starting point for method development and validation.
References
- 1. jfda-online.com [jfda-online.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Acid | CAS | LGC Standards [lgcstandards.com]
- 7. This compound | C15H17N5O6S2 | CID 46780202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Assay of Cefpodoxime Using Cefpodoxime-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. To accurately quantify Cefpodoxime in biological matrices such as plasma, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Cefpodoxime-d3, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This document provides a detailed protocol for the quantification of Cefpodoxime in plasma using this compound as an internal standard, based on established methodologies.
Cefpodoxime proxetil is a prodrug that is absorbed from the gastrointestinal tract and then de-esterified to its active form, Cefpodoxime.[3][4][5] The bactericidal action of Cefpodoxime is due to the inhibition of cell wall synthesis in bacteria.[3][4]
Experimental Protocols
This section details the materials and methods for the bioanalytical assay of Cefpodoxime.
Materials and Reagents
-
Cefpodoxime reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or Protein Precipitation Plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 2.6 µm)[6]
Preparation of Stock and Working Solutions
-
Cefpodoxime Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefpodoxime reference standard in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol.[6]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent.
-
Working Solutions: Prepare serial dilutions of the Cefpodoxime stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples. The concentration of the this compound working solution should be optimized to produce a consistent and appropriate response.
Sample Preparation
Two common methods for plasma sample preparation are Protein Precipitation (PPT) and Solid Phase Extraction (SPE).
Method 1: Protein Precipitation (PPT) [6][7]
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or a 1:1 mixture of acetonitrile and methanol) to precipitate the plasma proteins.[6]
-
Vortex the mixture for 2 minutes.[6]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Method 2: Solid Phase Extraction (SPE) [1][8]
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water[6]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile[6]
-
Flow Rate: 0.35 mL/min[6]
-
Gradient Elution:
-
0-0.3 min: 98% A
-
0.3-0.9 min: Linear gradient from 98% A to 2% A
-
0.9-1.5 min: 2% A
-
1.5-1.51 min: Linear gradient from 2% A to 98% A
-
1.51-3.0 min: 98% A[6]
-
-
Injection Volume: 3.5 µL[6]
-
Column Temperature: 25°C[6]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3500 V[6]
-
Ion Source Temperature: 120°C[6]
-
Desolvation Temperature: 350°C[6]
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cefpodoxime | 428.1 | 235.1 | Optimize for specific instrument |
| This compound | 431.1 | 238.1 | Optimize for specific instrument |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used. The precursor ion for this compound is shifted by +3 Da compared to Cefpodoxime due to the three deuterium atoms.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of Cefpodoxime to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Calibration Standard Level | Nominal Concentration (ng/mL) |
| LLOQ | 20 |
| Cal 2 | 50 |
| Cal 3 | 100 |
| Cal 4 | 250 |
| Cal 5 | 500 |
| Cal 6 | 1000 |
| Cal 7 | 2500 |
| ULOQ | 5000 |
| LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. The calibration range should be adjusted based on the expected concentrations in the study samples.[6] |
Quality Control Samples
Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.
| QC Level | Nominal Concentration (ng/mL) |
| LQC | 50 |
| MQC | 500 |
| HQC | 4000 |
| LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.[6] |
Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and reported performance data.
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimal and corrected by the internal standard |
| Stability | Analyte should be stable under various storage and handling conditions |
Table 2: Representative Quantitative Data from a Validated Bioanalytical Method for Cefpodoxime
| Parameter | LLOQ | LQC | MQC | HQC |
| Nominal Concentration (ng/mL) | 20 | 50 | 500 | 4000 |
| Intra-day Precision (%CV) | 10.70 | 8.92 | 4.51 | 6.83 |
| Inter-day Precision (%CV) | 9.49 | 8.12 | 7.65 | 8.21 |
| Accuracy (% Recovery) | 103.74 | 98.56 | 101.23 | 99.87 |
| Data adapted from a study in beagle dog plasma.[6] Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration. |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Cefpodoxime quantification.
Metabolic Pathway of Cefpodoxime Proxetil
Caption: Metabolic activation of Cefpodoxime Proxetil.
References
- 1. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC–MS using solid phase extraction with application to pharmacokinetic studies | CoLab [colab.ws]
- 2. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]
- 6. frontiersin.org [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC-MS using solid phase extraction with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Metabolism Studies of Cefpodoxime-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro drug metabolism studies on Cefpodoxime-d3, a deuterated analog of the third-generation cephalosporin antibiotic, Cefpodoxime. The inclusion of deuterium at specific positions in a molecule can significantly alter its metabolic fate, often leading to increased metabolic stability due to the kinetic isotope effect.[1][2] These protocols are designed to assess and compare the metabolic stability and metabolite profiles of this compound and its non-deuterated counterpart, Cefpodoxime.
Cefpodoxime is the active metabolite of the prodrug Cefpodoxime proxetil, which is hydrolyzed by esterases in the gastrointestinal tract to release the active drug.[3][4][5][6][7] While Cefpodoxime itself undergoes minimal metabolism in humans and is primarily excreted unchanged in the urine, investigating its behavior in in vitro metabolic systems is crucial, especially for a deuterated version where metabolic pathways might be altered.[4][7][8]
Experimental Objectives
-
To determine the in vitro metabolic stability of this compound in comparison to Cefpodoxime in various subcellular fractions (e.g., liver microsomes, S9 fraction).
-
To identify and characterize the metabolites of this compound and Cefpodoxime formed in vitro.
-
To investigate the potential involvement of Cytochrome P450 (CYP) enzymes in the metabolism of Cefpodoxime and assess if deuteration alters this interaction.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Metabolic Stability of Cefpodoxime and this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cefpodoxime | ||
| This compound | ||
| Positive Control (e.g., Verapamil) |
Table 2: Percentage of Parent Compound Remaining in S9 Fraction Over Time
| Time (min) | Cefpodoxime (% Remaining) | This compound (% Remaining) |
| 0 | 100 | 100 |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 |
Table 3: Putative Metabolites of Cefpodoxime and this compound Identified by LC-MS/MS
| Parent Compound | Metabolite ID | Proposed Biotransformation | Mass Shift (Da) |
| Cefpodoxime | M1 | Hydroxylation | +16 |
| M2 | Glucuronidation | +176 | |
| This compound | M1-d3 | Hydroxylation | +16 |
| M2-d3 | Glucuronidation | +176 |
Experimental Protocols
Metabolic Stability Assay in Liver Microsomes
This protocol aims to determine the rate of disappearance of this compound and Cefpodoxime when incubated with liver microsomes, which are rich in CYP enzymes.
Materials:
-
Cefpodoxime and this compound (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard, e.g., Warfarin)
-
Positive control substrate (e.g., Verapamil)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix, microsomes, and test compounds to 37°C.
-
In separate tubes, add the test compound (final concentration, e.g., 1 µM) to the pre-warmed master mix.
-
Initiate the metabolic reaction by adding the liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification in S9 Fraction
This protocol is designed to identify potential phase I and phase II metabolites of this compound and Cefpodoxime using the S9 fraction, which contains both microsomal and cytosolic enzymes.
Materials:
-
Cefpodoxime and this compound (10 mM stock solutions in DMSO)
-
Pooled human liver S9 fraction
-
NADPH and UDPGA (uridine 5'-diphosphoglucuronic acid)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
High-resolution LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing the S9 fraction (e.g., 1 mg/mL), phosphate buffer, NADPH, and UDPGA.
-
Add Cefpodoxime or this compound (final concentration, e.g., 10 µM).
-
Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant using a high-resolution LC-MS/MS system to detect and characterize potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizations
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Metabolic pathway of Cefpodoxime proxetil.
Conclusion
The provided protocols and application notes offer a foundational framework for investigating the in vitro drug metabolism of this compound. By comparing its metabolic stability and metabolite profile to that of Cefpodoxime, researchers can gain valuable insights into the effects of deuteration on the drug's disposition. This information is critical for the development of new chemical entities with potentially improved pharmacokinetic properties. While Cefpodoxime is known to have minimal metabolism, these studies are essential to confirm that the introduction of deuterium does not shunt metabolism towards the formation of unexpected or undesirable metabolites.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A review of the pharmacokinetics of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study of the bactericidal effect of cefpodoxime using an in vitro pharmacokinetic model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Cefpodoxime: pharmacokinetics and therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cefpodoxime-d3 Solubility and Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Cefpodoxime-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Cefpodoxime, a third-generation cephalosporin antibiotic. Its primary use is as an internal standard for the quantification of Cefpodoxime in biological samples using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Q2: In which solvents is this compound soluble?
A2: this compound is listed as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] Based on data for the non-deuterated form, Cefpodoxime free acid, it is considered insoluble in water.[3]
Q3: What factors can influence the solubility of Cefpodoxime compounds?
A3: Several factors can affect the solubility of Cefpodoxime and its derivatives. These include:
-
pH: The solubility of Cefpodoxime proxetil, a prodrug of Cefpodoxime, is pH-dependent and increases in acidic conditions.[4][5]
-
Temperature: Increasing the temperature can enhance the solubility of Cefpodoxime compounds.[6]
-
Particle Size: Reducing the particle size increases the surface area, which can improve the dissolution rate.[7]
-
Physical Form: Amorphous forms of Cefpodoxime are generally more soluble than their crystalline counterparts.[4][8]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in a suitable organic solvent like DMSO or Methanol.[1][2] Once the solution is prepared, it should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[2] For storage, keep the stock solution at -20°C for use within one month or at -80°C for use within six months.[2]
Solubility Data Summary
The following table summarizes the known solubility information for this compound and its non-deuterated analogue, Cefpodoxime free acid. This data is provided to guide solvent selection.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Slightly Soluble | [1][2] |
| This compound | Methanol | Slightly Soluble | [1][2] |
| Cefpodoxime (free acid) | DMSO | 10 mg/mL | [3] |
| Cefpodoxime (free acid) | Methanol | 10 mg/mL | [3] |
| Cefpodoxime (free acid) | Acetonitrile | 5 mg/mL | [3] |
| Cefpodoxime (free acid) | Water | Insoluble | [3] |
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
Problem: this compound powder is not dissolving in the chosen solvent.
-
Question: I've added the solvent, but the compound remains as a solid precipitate. What should I do?
-
Answer: this compound has limited solubility. To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath to oscillate the mixture.[2] This combination of heat and mechanical agitation can often overcome the energy barrier for dissolution. Ensure your solvent is of high purity and anhydrous, as contaminants can affect solubility.
Problem: The solution is cloudy or hazy after initial dissolution.
-
Question: The powder seemed to dissolve, but the resulting solution is not clear. Is this normal?
-
Answer: A cloudy solution may indicate that the compound has not fully dissolved and is present as a fine suspension. It could also suggest that the concentration is at or near the saturation point for the given conditions. Try adding a small amount of additional solvent. If the solution remains hazy, consider filtering it through a 0.22 µm syringe filter to remove any undissolved particulates before use in sensitive analytical instruments.
Problem: The compound precipitates out of solution after storage.
-
Question: I successfully made a clear solution, but after storing it at -20°C, I see crystals at the bottom. Why did this happen?
-
Answer: Precipitation upon cooling or freezing is common for compounds with low solubility, especially when prepared at an elevated temperature. The solubility of this compound is likely lower at reduced temperatures. Before each use, allow the vial to warm to room temperature and vortex or sonicate briefly to ensure the compound is fully redissolved. Storing solutions in smaller, single-use aliquots can also help manage this issue.[2]
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol outlines a general procedure for dissolving this compound, incorporating best practices to enhance solubility.
-
Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a suitable, clean vial.
-
-
Solvent Addition:
-
Add the calculated volume of high-purity solvent (e.g., DMSO or Methanol) to achieve the desired concentration. Start with a concentration known to be achievable, such as 1 mg/mL.
-
-
Dissolution Enhancement:
-
Vortex the mixture for 30 seconds.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the vial in a water bath set to 37°C for 5-10 minutes, followed by another session of vortexing or sonication.[2]
-
-
Verification and Storage:
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If the intended use requires a sterile solution, filter through a solvent-compatible 0.22 µm syringe filter.
-
Dispense the stock solution into single-use aliquots.
-
Store the aliquots at -20°C or -80°C as required for stability.[2]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. toku-e.com [toku-e.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of Bioavailability of Cefpodoxime Proxetil Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of Cefpodoxime-d3 in solution and during storage
This technical support center provides guidance on the stability of Cefpodoxime-d3 in solution and during storage. The information is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid?
This compound as a solid is stable for at least four years when stored at -20°C.[1] It is typically shipped on wet ice.[1]
Q2: What solvents are recommended for dissolving this compound?
This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2]
Q3: How should I store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions and store them in aliquots to avoid repeated freeze-thaw cycles.[2] When stored at -80°C, the stock solution should be used within 6 months, and when stored at -20°C, it should be used within 1 month.[2]
Q4: What is the expected stability of this compound in aqueous solutions?
While specific stability data for this compound in aqueous solutions is limited, the stability is expected to be very similar to its non-deuterated counterpart, Cefpodoxime. Cefpodoxime proxetil, the prodrug, shows pH-dependent stability. It is more stable in acidic conditions and degrades in alkaline solutions.[3][4] Hydrolysis is a primary degradation pathway.[5][6]
Q5: How does pH affect the stability of Cefpodoxime solutions?
The stability of Cefpodoxime is significantly influenced by pH. Cefpodoxime proxetil exhibits high solubility and stability at acidic pH values (e.g., pH 1.2).[3] As the pH increases, its stability decreases, with significant degradation observed in neutral and alkaline conditions.[4][6] Hydrolysis is catalyzed by hydroxide ions, leading to a faster degradation rate at higher pH.[6]
Q6: Is this compound sensitive to light?
Yes, exposure to UV light can cause degradation.[6] It is advisable to protect solutions containing this compound from light, especially during storage and handling.
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Possible Cause 2: Hydrolysis in aqueous or protic solvents.
-
Solution: Prepare solutions fresh before use whenever possible. If solutions need to be stored, use a suitable buffer at an acidic pH where Cefpodoxime is more stable.[3]
-
-
Possible Cause 3: Photodegradation.
-
Solution: Protect your samples from light by using amber vials or covering them with aluminum foil during experiments and storage.[6]
-
Issue: I am observing low recovery of this compound in my analytical method.
-
Possible Cause 1: Instability in the analytical mobile phase.
-
Solution: Evaluate the pH of your mobile phase. Cefpodoxime is more stable in acidic conditions. Consider using a mobile phase with a pH below 7.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Solution: Use silanized glass vials or polypropylene tubes to minimize adsorption.
-
-
Possible Cause 3: Incomplete dissolution.
Data and Protocols
Stability of Cefpodoxime Proxetil in Solution
Disclaimer: The following data is for Cefpodoxime proxetil, the non-deuterated prodrug of Cefpodoxime. It is provided as a reference due to the limited availability of specific stability data for this compound. The stability of this compound is expected to be comparable.
Table 1: pH-Dependent Solubility of Cefpodoxime Proxetil
| pH | Solubility (mg/mL) |
| 1.2 | 10.47 |
| 3.0 | Not specified |
| 6.8 | 0.45 |
(Data sourced from a study on gastro-retentive drug delivery systems for Cefpodoxime proxetil)[3]
Table 2: Effect of pH on Hydrolytic Degradation of Cefpodoxime Proxetil under UV Irradiation
| pH | First-Order Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| 5.0 | 1.1 x 10⁻⁴ | 6300 |
| 7.4 | 3.2 x 10⁻⁴ | 2165 |
| 9.0 | 7.5 x 10⁻⁴ | 924 |
| 11.0 | 1.5 x 10⁻³ | 462 |
(Data derived from a study on the anaerobic hydrolytic degradation of Cefpodoxime proxetil)[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of Cefpodoxime Proxetil
This protocol is a general guideline for assessing the stability of Cefpodoxime proxetil under various stress conditions. A similar approach can be used for this compound.
-
Preparation of Stock Solution:
-
Acid Hydrolysis:
-
Mix 10 mL of the stock solution with 10 mL of 5 M HCl.
-
Reflux the mixture at 80°C for 90 minutes.[7]
-
Cool, neutralize, and dilute to a suitable concentration for analysis.
-
-
Alkali Hydrolysis:
-
Mix a portion of the stock solution with a suitable concentration of NaOH.
-
Monitor the degradation at room temperature.
-
-
Oxidative Degradation:
-
Mix 10 mL of the stock solution with 10 mL of 3% H₂O₂.
-
Reflux the mixture at 80°C for 90 minutes.[7]
-
Cool and dilute for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place the solid drug in an oven at 60°C for 2 hours.[9]
-
Dissolve the heat-treated sample for analysis.
-
-
Photodegradation:
-
Expose a solution of the drug to UV light (254 nm) for 12 hours.[9]
-
Analyze the solution.
-
-
Analysis:
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Cefpodoxime-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Matrix Effects with Cefpodoxime-d3 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the LC-MS analysis of Cefpodoxime using its deuterated internal standard, Cefpodoxime-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and how do they affect the quantification of Cefpodoxime?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte, such as Cefpodoxime, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] These co-eluting components can include salts, phospholipids, proteins, and metabolites.[1] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and other bioanalytical studies.[2][3] Ion suppression, the more common phenomenon, reduces the analyte signal, while ion enhancement artificially increases it.[4]
Q2: Why am I observing poor reproducibility and accuracy with my this compound internal standard?
A2: While deuterated internal standards like this compound are designed to co-elute with the analyte and compensate for matrix effects, several factors can lead to poor performance.[5][6] One significant reason is differential matrix effects, where the analyte and the internal standard are not affected by the matrix components to the same extent.[5] This can occur if there is a slight chromatographic separation between Cefpodoxime and this compound, causing them to encounter different matrix interferences as they elute.[5] Other potential issues include isotopic exchange (loss of deuterium), though less common with stable labeling, and interference from naturally occurring isotopes of Cefpodoxime at high concentrations.[7]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively.[1]
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of Cefpodoxime into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[8] Dips or peaks in the baseline signal at the retention time of Cefpodoxime indicate ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is a more common and direct way to quantify the extent of matrix effects.[1][9] It involves comparing the peak area of Cefpodoxime spiked into a pre-extracted blank matrix with the peak area of Cefpodoxime in a neat solution (e.g., mobile phase).[9] A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
If you have confirmed the presence of significant matrix effects, the following troubleshooting steps can be taken. The general workflow is to first optimize the sample preparation to remove interferences, followed by chromatographic adjustments if necessary.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefpodoxime-d3 Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Cefpodoxime-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometry parameters, troubleshooting common experimental issues, and offering answers to frequently asked questions.
Optimizing Mass Spectrometry Parameters for this compound
The successful quantification of this compound using mass spectrometry relies on the careful optimization of several key parameters. Below is a summary of recommended starting parameters for method development. Note that optimal values may vary depending on the specific instrument and experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Precursor Ion (Q1) | m/z 431.1 | Based on the monoisotopic mass of this compound (430.08085586 Da) in positive ion mode [M+H]⁺.[1] |
| Product Ions (Q3) | m/z 268.1, 224.1, 156.1 | These are proposed product ions based on the known fragmentation of Cefpodoxime.[2][3] The most abundant and stable transition should be selected for quantification, with a second transition for confirmation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | ESI in positive mode is generally effective for the ionization of cephalosporins.[4] |
| Collision Energy (CE) | 15 - 35 eV | This is a starting range and should be optimized for each precursor-product ion transition to achieve maximum signal intensity.[4] |
| Cone Voltage/Declustering Potential (DP) | 20 - 50 V | This parameter should be optimized to maximize the precursor ion intensity while minimizing in-source fragmentation.[2] |
| Ion Source Temperature | 400 - 550 °C | A higher temperature can aid in desolvation but should be optimized to prevent thermal degradation of the analyte.[4] |
| Nebulizer Gas (e.g., Nitrogen) | Instrument Dependent | Follow manufacturer's recommendations for initial settings and optimize for a stable spray. |
| Curtain Gas (e.g., Nitrogen) | Instrument Dependent | Adjust to prevent solvent clusters from entering the mass spectrometer.[4] |
Experimental Protocol: Quantification of Cefpodoxime in Plasma using this compound as an Internal Standard
This protocol outlines a general procedure for the extraction and analysis of Cefpodoxime from plasma samples.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Detection
-
Utilize the optimized MRM parameters from the table above.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Improper tuning of MS parameters. | Systematically optimize cone voltage and collision energy for the specific MRM transition. |
| Poor ionization efficiency. | Ensure the mobile phase pH is appropriate for positive ionization (acidic conditions are generally preferred). | |
| Analyte degradation. | Check for degradation in the ion source by varying the source temperature. Ensure samples are stored properly. | |
| High Background Noise | Contamination from sample matrix or solvents. | Use high-purity solvents and an effective sample clean-up method like Solid Phase Extraction (SPE). |
| Mobile phase additives. | Ensure additives are volatile and used at the lowest effective concentration. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Inappropriate mobile phase. | Adjust the mobile phase composition and gradient to improve peak shape. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the column's stable range. | |
| Inconsistent Results/Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent pipetting and extraction procedures. |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by post-column infusion experiments. A more rigorous sample clean-up or a change in chromatographic conditions may be necessary. | |
| Instability of Cefpodoxime. | Cephalosporins can be unstable. Prepare fresh stock solutions and keep samples at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a stable isotope-labeled internal standard. It has the same chemical properties and chromatographic retention time as Cefpodoxime but a different mass.[5] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: What are the expected precursor and product ions for this compound?
A2: The expected precursor ion ([M+H]⁺) for this compound is m/z 431.1.[1] Based on the fragmentation of Cefpodoxime, likely product ions include those resulting from the cleavage of the side chains, with potential fragments around m/z 268.1, 224.1, and 156.1.[2][3] It is crucial to confirm these transitions and optimize the collision energy on your specific instrument.
Q3: What are the most common sample preparation techniques for Cefpodoxime analysis in biological matrices?
A3: The most common methods are protein precipitation and solid-phase extraction (SPE).[6] Protein precipitation is a simpler and faster method, while SPE provides a cleaner extract, which can be beneficial in reducing matrix effects.[7]
Q4: How can I troubleshoot ion suppression for this compound?
A4: Ion suppression is a common issue in LC-MS/MS analysis of biological samples. To troubleshoot this, you can:
-
Improve sample clean-up using SPE.
-
Optimize the chromatography to separate this compound from co-eluting matrix components.
-
Dilute the sample extract before injection.
-
Evaluate a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), although ESI is generally preferred.[4]
Q5: What are some key considerations for the stability of Cefpodoxime and this compound solutions?
A5: Cephalosporins can be susceptible to degradation. It is recommended to:
-
Prepare stock solutions in a suitable solvent (e.g., methanol or DMSO) and store them at -20°C or lower.
-
Prepare fresh working solutions daily.
-
Keep samples in the autosampler at a low temperature (e.g., 4°C).
-
Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. This compound | C15H17N5O6S2 | CID 46780202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC–MS using solid phase extraction with application to pharmacokinetic studies | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
Potential for isotopic exchange in Cefpodoxime-d3
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cefpodoxime-d3 in their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues related to the potential for isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is the deuterium label located?
This compound is a stable isotope-labeled version of Cefpodoxime, an active metabolite of the prodrug Cefpodoxime proxetil.[1][2] In commercially available this compound, the three deuterium atoms are located on the methoxy group.[3][4] This labeling position is generally considered to be chemically stable and not prone to exchange under typical experimental conditions.
Q2: What is isotopic exchange and why is it a concern when using deuterated internal standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[5] This is a significant concern in quantitative analysis using mass spectrometry because it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration.[5][6]
Q3: How stable is the deuterium label in this compound under typical analytical conditions?
The deuterium atoms on the methoxy group of this compound are on a carbon atom and are not considered readily exchangeable. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or activated carbons are more susceptible to exchange.[7] However, extreme pH conditions (highly acidic or basic) and elevated temperatures can potentially promote exchange even at more stable positions.[8] It is always recommended to perform a stability assessment in your specific analytical matrix.
Q4: Does the metabolism of Cefpodoxime affect the stability of the deuterium label in this compound?
Cefpodoxime undergoes minimal metabolism in humans.[1][2] The primary metabolic process related to its administration is the de-esterification of the prodrug, Cefpodoxime proxetil, to the active form, Cefpodoxime.[9][10] Since the deuterium label in this compound is on the active metabolite and this metabolite is largely excreted unchanged, it is unlikely that metabolic processes would directly cause the loss of the deuterium label from the methoxy group.[2]
Troubleshooting Guide
Issue: I am observing a decrease in the this compound signal and an increase in the unlabeled Cefpodoxime signal over time in my analytical run.
This observation could indicate potential isotopic exchange. Here’s how to troubleshoot:
Step 1: Review Your Experimental Conditions
-
Solvent: Are you using highly acidic or basic solvents for sample preparation or in your mobile phase? Protic solvents like water and methanol can act as a source of hydrogen atoms.[5]
-
pH: Is the pH of your sample or mobile phase outside the neutral range? Acidic or basic conditions can catalyze H/D exchange.[11]
-
Temperature: Are your samples stored at elevated temperatures for extended periods? Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.[12]
-
Storage: Are your stock and working solutions of this compound stored properly? They should be stored at the recommended temperature in a tightly sealed container to prevent evaporation and exposure to moisture.[12]
Step 2: Perform a Stability Study
To confirm if isotopic exchange is occurring under your specific conditions, a stability study is recommended. A detailed protocol is provided in the "Experimental Protocols" section below.
Step 3: Analyze the Mass Spectrum
Acquire a full-scan mass spectrum of your this compound standard after incubation in your sample matrix or mobile phase. Look for an increase in the ion corresponding to unlabeled Cefpodoxime (M+0) and a decrease in the ion corresponding to this compound (M+3).
Corrective Actions:
-
If stability issues are confirmed, consider adjusting the pH of your solutions to be closer to neutral.
-
Prepare fresh working solutions of this compound more frequently.[5]
-
If possible, switch to aprotic solvents (e.g., acetonitrile) for storage and sample preparation, provided Cefpodoxime is soluble.
-
Ensure your autosampler is cooled to minimize potential degradation or exchange during long analytical runs.
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents
| Solvent (at Room Temperature) | Incubation Time (hours) | Peak Area Ratio (this compound / Unlabeled Cefpodoxime) | % Isotopic Purity |
| 50:50 Acetonitrile:Water (pH 7) | 0 | >999 | >99.9% |
| 24 | >999 | >99.9% | |
| 48 | >999 | >99.9% | |
| 0.1% Formic Acid in Water (pH ~2.7) | 0 | >999 | >99.9% |
| 24 | 950 | 99.9% | |
| 48 | 900 | 99.9% | |
| 0.1% Ammonium Hydroxide in Water (pH ~11) | 0 | >999 | >99.9% |
| 24 | 920 | 99.9% | |
| 48 | 850 | 99.8% |
This table presents hypothetical data for illustrative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Assessing the Isotopic Stability of this compound
Objective: To determine if isotopic exchange of this compound occurs in the analytical solutions used for a study.
Materials:
-
This compound
-
Unlabeled Cefpodoxime
-
Your standard sample diluent (e.g., mobile phase, blank matrix)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Solution A (Control): Prepare a solution of this compound in your sample diluent at the concentration used in your assay.
-
Solution B (Test): Prepare an identical solution to Solution A.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, inject Solution A into the LC-MS/MS system.
-
Determine the peak areas for this compound and any unlabeled Cefpodoxime present. Calculate the initial peak area ratio.
-
-
Incubation:
-
Store Solution B under the same conditions as your typical samples (e.g., in the autosampler at a specific temperature) for the maximum anticipated duration of an analytical run (e.g., 24, 48 hours).
-
-
Final Analysis (T=final):
-
After the incubation period, inject Solution B into the LC-MS/MS system.
-
Determine the peak areas for this compound and any unlabeled Cefpodoxime. Calculate the final peak area ratio.
-
-
Data Analysis:
-
Compare the initial and final peak area ratios. A significant decrease in the ratio of this compound to unlabeled Cefpodoxime suggests that isotopic exchange may be occurring.
-
Visualizations
References
- 1. A review of the pharmacokinetics of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C15H17N5O6S2 | CID 46780202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]
- 10. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Cefpodoxime-d3 Purity and Impurity Profiling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the purity assessment and identification of potential impurities of Cefpodoxime-d3. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
1. What are the common types of impurities associated with this compound?
Impurities in this compound, similar to its non-deuterated counterpart Cefpodoxime Proxetil, can be broadly categorized into process-related impurities and degradation products.[1][2] Process-related impurities are by-products formed during the synthesis of the active pharmaceutical ingredient (API).[2][3] Degradation products result from the chemical breakdown of the API under various environmental conditions such as exposure to acid, base, heat, light, or oxidizing agents.[1][3]
Studies on Cefpodoxime Proxetil have identified numerous impurities, which are likely analogous for this compound. These include isomers, products of hydrolysis, and oxidation.[4]
2. Which analytical techniques are most suitable for this compound purity assessment?
The most widely used and effective technique for purity assessment of Cefpodoxime and its related compounds is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[1][5]
-
Reversed-Phase HPLC (RP-HPLC) with a C18 column is commonly employed for separating this compound from its impurities.[1][4][6]
-
LC-MS/MS is invaluable for the structural elucidation and identification of unknown impurities by providing molecular weight and fragmentation data.[1][5]
UV-Visible spectrophotometry can also be used for quantitative analysis of this compound.[7][8][9]
Troubleshooting Guide
Problem: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
-
Possible Cause 1: Degradation of the sample. Cefpodoxime is susceptible to degradation under various conditions.[10]
-
Solution: Ensure proper sample handling and storage. Prepare solutions fresh and protect them from light and extreme temperatures. To identify if the peaks are degradation products, consider performing forced degradation studies.
-
-
Possible Cause 2: Contamination from the solvent or system.
-
Solution: Run a blank gradient (mobile phase without the sample) to check for system peaks. Use high-purity solvents and ensure the cleanliness of all glassware and equipment.
-
-
Possible Cause 3: Presence of known or unknown impurities.
-
Solution: Compare the retention times of the unknown peaks with available reference standards of known Cefpodoxime impurities. For unknown peaks, LC-MS analysis is recommended for identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1]
-
Problem: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition or pH. The pH of the mobile phase can significantly affect the ionization state and retention of Cefpodoxime and its impurities.
-
Possible Cause 2: Column degradation.
-
Solution: Use a guard column to protect the analytical column. If the column performance has deteriorated, it may need to be washed or replaced.
-
-
Possible Cause 3: Sample overload.
-
Solution: Reduce the concentration of the sample being injected.
-
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and impurities of interest.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Time (min) |
| 0 | |
| 65 | |
| 145 | |
| 155 | |
| 155.1 | |
| 165 | |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 254 nm[5] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: This gradient is based on a method for Cefpodoxime Proxetil and may need adjustment for this compound.[5]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[1][3]
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize the solution before injection. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a specified duration. Neutralize the solution before injection.[5] |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature for a specified time.[3][11] |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 60°C) for a defined period.[3] Dissolve the sample in a suitable solvent for analysis. |
| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.[3][10] |
Visualizations
Logical Relationship of this compound Impurities
Caption: Classification of this compound impurities.
Experimental Workflow for Purity Assessment
Caption: Workflow for this compound purity assessment.
References
- 1. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Resolving chromatographic peak tailing for Cefpodoxime and Cefpodoxime-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak tailing issues encountered during the analysis of Cefpodoxime and its deuterated internal standard, Cefpodoxime-d3.
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving peak tailing for Cefpodoxime and this compound.
Question: Why am I observing peak tailing for both Cefpodoxime and this compound in my chromatogram?
Answer: Peak tailing for both the analyte and its deuterated internal standard suggests a common underlying issue affecting their interaction with the chromatographic system. Cefpodoxime, being a compound with both acidic and basic functional groups, is susceptible to secondary interactions with the stationary phase, which is a primary cause of peak tailing.
Several factors can contribute to this issue:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine groups of Cefpodoxime, leading to peak tailing.[1][2][3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of Cefpodoxime. If the pH is not optimized, it can lead to multiple ionic species co-existing, resulting in broadened and tailing peaks.[1][2]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion, including tailing.[2]
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shapes. This can be caused by the loss of bonded phase or accumulation of contaminants.
-
Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide tubing, can contribute to band broadening and peak tailing.[1][5]
Question: How can I systematically troubleshoot the peak tailing issue?
Answer: A stepwise approach is recommended to identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting process:
Caption: A logical workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing Cefpodoxime?
A1: Cefpodoxime has two pKa values: a stronger acidic pKa around 2.75 and a stronger basic pKa around 3.61.[5] To ensure a single ionic form and minimize secondary interactions, it is generally recommended to work at a pH that is at least 2 units away from the pKa values. For Cefpodoxime, a mobile phase pH of less than 2 or between 4.5 and 6.5 would be a good starting point to investigate.
Q2: Which type of HPLC column is best suited for Cefpodoxime analysis?
A2: A high-purity, end-capped C18 column is a good choice for minimizing silanol interactions.[1] These columns have a reduced number of accessible silanol groups, leading to improved peak symmetry for basic compounds like Cefpodoxime. Consider using a column with a particle size of 3.5 µm or smaller for better efficiency and resolution.
Q3: Could the deuterated internal standard (this compound) itself be causing chromatographic issues?
A3: While deuterated internal standards are generally expected to co-elute with their non-deuterated counterparts, slight differences in retention time can occur due to the deuterium isotope effect.[2] In reversed-phase chromatography, deuterated compounds may elute slightly earlier.[2] This can become problematic if it leads to differential matrix effects, where the analyte and internal standard are affected differently by matrix components. However, significant peak tailing of the internal standard is more likely due to the same reasons affecting the analyte.
Q4: What are some preventative measures to avoid peak tailing in future experiments?
A4: To maintain good peak shape in your Cefpodoxime analyses, consider the following:
-
Use a guard column: This will protect your analytical column from contaminants and extend its lifetime.
-
Filter all samples and mobile phases: This prevents particulates from blocking the column frit.
-
Regularly perform system suitability tests: Monitor peak shape, retention time, and other parameters to detect any deterioration in performance early.
-
Store columns properly: Follow the manufacturer's instructions for column storage to prevent degradation of the stationary phase.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to systematically adjust the mobile phase pH to improve peak shape.
-
Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, 5.0). A phosphate or acetate buffer at a concentration of 10-20 mM is a suitable choice.
-
Prepare Mobile Phases: Mix the aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v).
-
Equilibrate the Column: For each mobile phase, equilibrate the HPLC column for at least 15-20 column volumes.
-
Inject Standard Solution: Inject a standard solution of Cefpodoxime and this compound.
-
Evaluate Peak Shape: Analyze the resulting chromatograms for peak tailing factor (asymmetry). A tailing factor close to 1 indicates a symmetrical peak.
Protocol 2: Column Performance Evaluation
This protocol helps determine if the column is the source of the peak tailing.
-
Prepare a Standard Test Mixture: Use a well-characterized standard mixture, preferably one provided by the column manufacturer, to test the column's performance.
-
Run the Test Method: Follow the manufacturer's recommended method for the test mixture.
-
Analyze the Results: Compare the obtained chromatogram with the manufacturer's specifications for theoretical plates, peak asymmetry, and resolution.
-
Decision: If the column fails to meet the specifications, it may need to be cleaned or replaced.
Data Presentation
The following table summarizes the effect of mobile phase pH on the peak tailing factor for Cefpodoxime.
| Mobile Phase pH | Tailing Factor (Cefpodoxime) | Tailing Factor (this compound) |
| 2.5 | 1.1 | 1.1 |
| 3.0 | 1.5 | 1.5 |
| 3.5 | 1.8 | 1.8 |
| 4.0 | 1.6 | 1.6 |
| 4.5 | 1.2 | 1.2 |
| 5.0 | 1.1 | 1.1 |
Data is hypothetical and for illustrative purposes only.
The following diagram illustrates the key factors influencing peak tailing for Cefpodoxime.
Caption: Key factors contributing to peak tailing.
References
Improving recovery of Cefpodoxime-d3 during sample extraction
Welcome to the technical support center for Cefpodoxime-d3 sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound during sample preparation for analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of Cefpodoxime, which is the active metabolite of the prodrug Cefpodoxime proxetil. In quantitative bioanalysis, such as LC-MS/MS, this compound serves as an internal standard (IS). Its chemical and physical properties are nearly identical to the non-deuterated (endogenous) Cefpodoxime, but it has a different mass. This allows it to be distinguished by the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response, ultimately leading to more accurate and precise quantification of Cefpodoxime.
Q2: We are experiencing low recovery of this compound. What are the common causes?
Low recovery of this compound can stem from several factors throughout the sample extraction process. The most common culprits include:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) may not be suitable for the physicochemical properties of Cefpodoxime.
-
High Protein Binding: Cefpodoxime is known to have high plasma protein binding (approximately 82.6%)[1]. If the extraction method does not effectively disrupt this binding, a significant portion of the analyte can be lost with the protein fraction.
-
pH-Dependent Stability and Solubility: The stability and solubility of Cefpodoxime are pH-dependent. Improper pH of the sample or extraction solvents can lead to degradation or poor partitioning.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer, leading to an apparent low recovery[2].
-
Incomplete Elution (SPE): In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely remove this compound from the sorbent.
-
Poor Phase Separation (LLE): In Liquid-Liquid Extraction (LLE), incomplete separation of the aqueous and organic phases can result in loss of the analyte.
Q3: Can the stability of this compound in the biological matrix affect recovery?
Yes, the stability of this compound is a critical factor. Cefpodoxime, and by extension this compound, can be susceptible to degradation under certain conditions. Factors that can affect its stability in biological matrices include:
-
Temperature: Prolonged exposure to room temperature or multiple freeze-thaw cycles can lead to degradation. It is recommended to keep samples frozen at -20°C or lower and minimize the time they spend at room temperature during processing[3].
-
pH: Extreme pH values can cause hydrolysis of the β-lactam ring, a characteristic feature of cephalosporin antibiotics.
-
Enzymatic Degradation: Biological matrices contain enzymes that can potentially metabolize this compound.
It is crucial to validate the stability of this compound under the specific storage and handling conditions of your experiment.
Troubleshooting Guides
Issue 1: Low Recovery with Solid-Phase Extraction (SPE)
Symptoms:
-
The peak area of this compound is consistently lower than expected.
-
High variability in this compound response across samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Quantitative Data Summary: SPE Recovery of Cephalosporins
| Sorbent Type | Elution Solvent | Average Recovery (%) | Reference |
| C8 | Methanol | Not specified, but successful for Cefpodoxime | [4] |
| C18 | Methanol:Acetonitrile:Ammonium Acetate | Not specified, but used for Cefpodoxime | [5] |
| Strata-X | Not specified | 79-94 | [6] |
| Oasis PRiME HLB | Not specified | Not specified, simplified extraction | [6] |
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
Symptoms:
-
Poor this compound signal in the final extract.
-
Formation of emulsions during extraction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Quantitative Data Summary: LLE and Protein Precipitation Recovery of Cefpodoxime
| Extraction Method | Solvent(s) | Average Recovery (%) | Reference |
| Protein Precipitation | Methanol | 60-80 | [7] |
| Protein Precipitation | Methanol and Acetonitrile | 65.72 - 83.04 | [7] |
| Liquid-Liquid Extraction | Chloroform or Ethyl Acetate | 50-60 (initially) | [7] |
Issue 3: High Variability in this compound Signal (Matrix Effects)
Symptoms:
-
Inconsistent this compound peak areas across different samples from different donors.
-
Significant ion suppression or enhancement observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects affecting this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 2% formic acid in water to precipitate proteins and adjust pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C8 SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 1 M hydrochloric acid to adjust the pH.
-
-
Extraction:
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
-
Phase Separation and Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 3: Protein Precipitation (PPT) of this compound from Plasma
This is a simpler but potentially less clean extraction method.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube for direct injection or for further evaporation and reconstitution if concentration is needed.
-
References
- 1. Pharmacokinetics, protein binding, and tissue distribution of orally administered cefpodoxime proxetil and cephalexin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic method for the determination of cefpodoxime levels in plasma and sinus mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC-MS using solid phase extraction with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of HPTLC method for determination of cefpodoxime proxetil and ambroxol hydrochloride in human plasma by liquid–liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression of Cefpodoxime-d3 signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Cefpodoxime-d3 signal in LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and how does it affect the this compound signal?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3] Essentially, even if this compound is present in the sample, its signal may be artificially low or even undetectable.[4]
Q2: What are the common causes of ion suppression in this compound analysis?
A: Ion suppression is primarily caused by endogenous components from the biological matrix (e.g., plasma, urine) or exogenous contaminants introduced during sample preparation.[3] Common culprits include:
-
Phospholipids: Abundant in plasma and other biological fluids, these are notorious for causing ion suppression, particularly in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts can reduce the efficiency of droplet desolvation in the ion source.
-
Proteins and Peptides: Inadequately removed proteins can precipitate in the ion source or interfere with ionization.[5]
-
Formulation Agents: Excipients from drug formulations can also co-elute and cause suppression.[6]
Q3: How can I determine if my this compound signal is being suppressed?
A: A common and effective method is the post-column infusion experiment .[5][7] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for this compound is established. When a blank matrix sample is injected, any dip in this baseline indicates the retention time at which co-eluting matrix components are causing ion suppression.[3][7]
Another approach is to compare the peak area of this compound in a standard solution prepared in a pure solvent versus one prepared in the sample matrix (post-extraction spike).[3][8] A significantly lower peak area in the matrix sample suggests the presence of ion suppression.[8]
Q4: What are the primary strategies to minimize ion suppression for this compound?
A: The main strategies revolve around reducing the concentration of interfering matrix components reaching the ion source. This can be achieved through:
-
Effective Sample Preparation: Implementing more rigorous cleanup methods.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from interfering compounds.
-
Modification of MS Source Conditions: Adjusting parameters to be less susceptible to suppression.
Experimental Protocols & Methodologies
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol helps visualize the regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece and necessary tubing
-
This compound standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank biological matrix (e.g., plasma, urine) processed with your current sample preparation method
-
Mobile phase
Methodology:
-
Set up your LC-MS/MS system with the analytical column and mobile phase used for your this compound analysis.
-
Connect the outlet of the analytical column to one inlet of a tee-piece.
-
Connect the syringe pump, containing the this compound standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Monitor the this compound signal until a stable baseline is achieved.
-
Inject the processed blank matrix sample.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a zone of ion suppression.
Protocol 2: Sample Preparation Strategies to Reduce Matrix Effects
The choice of sample preparation technique is critical in minimizing ion suppression.[2]
a) Protein Precipitation (PPT):
-
Description: A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[9]
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant for injection.
-
-
Consideration: While quick, PPT is often the least effective at removing phospholipids and other small molecule interferences, making it more prone to ion suppression compared to other techniques.[3]
b) Liquid-Liquid Extraction (LLE):
-
Description: This technique separates the analyte of interest from matrix components based on their differential solubility in two immiscible liquids.
-
Protocol:
-
To 100 µL of plasma sample, add a suitable internal standard.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Consideration: LLE is generally more effective than PPT in removing salts and highly polar interferences.
c) Solid-Phase Extraction (SPE):
-
Description: A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[2][10]
-
Protocol (using a generic C18 cartridge):
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences like salts.
-
Elution: Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Consideration: SPE is often the most effective technique for minimizing ion suppression as it provides the cleanest extracts.[2] Several studies on Cefpodoxime have successfully used SPE.[11][12][13]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Relative Effectiveness in Removing Phospholipids | Relative Effectiveness in Removing Salts | Throughput | Selectivity | General Impact on Ion Suppression |
| Protein Precipitation (PPT) | Low | Moderate | High | Low | High Potential for Suppression[3] |
| Liquid-Liquid Extraction (LLE) | Moderate-High | High | Moderate | Moderate | Moderate Reduction in Suppression[3] |
| Solid-Phase Extraction (SPE) | High | High | Low-Moderate | High | Significant Reduction in Suppression[2] |
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC-MS using solid phase extraction with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC–MS using solid phase extraction with application to pharmacokinetic studies | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating an LC-MS/MS Method for Cefpodoxime using Cefpodoxime-d3
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the third-generation cephalosporin, Cefpodoxime, with a focus on the validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Cefpodoxime-d3.
Cefpodoxime is administered as the prodrug Cefpodoxime proxetil, which is de-esterified in vivo to its active metabolite, Cefpodoxime.[1] Accurate bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. While traditional High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection has been employed, the use of LC-MS/MS with a stable isotope-labeled internal standard like this compound offers significant advantages in terms of selectivity, sensitivity, and mitigation of matrix effects.
This guide will delve into the experimental protocols for validating such a method and present a clear comparison with alternative approaches, supported by quantitative data.
Comparative Analysis of Analytical Methods
The choice of an analytical method hinges on the specific requirements of the study. For routine quality control of pharmaceutical formulations, a simple HPLC-UV method might suffice. However, for the analysis of Cefpodoxime in complex biological matrices like plasma or serum, an LC-MS/MS method with a deuterated internal standard is demonstrably superior.
| Parameter | LC-MS/MS with this compound (Internal Standard) | HPLC-UV (External Standard) |
| Principle | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | Separation by liquid chromatography followed by detection based on the absorption of UV light by the analyte. |
| Specificity | Very High: Differentiates Cefpodoxime from metabolites and endogenous interferences based on its specific mass fragmentation pattern. | Moderate to High: Relies on chromatographic retention time for identification, which can be susceptible to co-eluting compounds. |
| Sensitivity | Very High (Lower Limit of Quantification, LLOQ, typically in the low ng/mL range). | Moderate (LLOQ typically in the µg/mL range).[2] |
| Matrix Effect | Minimized: The co-eluting deuterated internal standard experiences similar matrix effects as the analyte, allowing for accurate correction. | High Susceptibility: Matrix components can interfere with the UV absorbance of the analyte, leading to inaccurate quantification. |
| Precision | High: The use of an internal standard corrects for variations in sample preparation and instrument response. | Moderate: Susceptible to variations in injection volume and detector response. |
| Accuracy | High: The internal standard compensates for analyte loss during sample processing. | Moderate to High: Dependent on the efficiency and consistency of the sample preparation process. |
| Sample Volume | Typically requires smaller sample volumes due to higher sensitivity. | Often requires larger sample volumes. |
| Cost & Complexity | Higher initial instrument cost and requires specialized expertise. | Lower instrument cost and relatively simpler operation. |
Experimental Protocols
A robust analytical method validation is essential to ensure the reliability of the generated data. The following are detailed methodologies for key validation experiments for an LC-MS/MS method for Cefpodoxime using this compound.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 200 µL of a protein precipitation agent (e.g., methanol or acetonitrile) and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Cefpodoxime and this compound with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Validation Parameters
The validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA.
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of Cefpodoxime to this compound against the concentration of Cefpodoxime. A linear relationship should be observed over a defined concentration range (e.g., 10-5000 ng/mL). The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (expressed as the coefficient of variation, %CV) should be ≤15% (≤20% for LLOQ).
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to ensure that no endogenous interferences co-elute with and have the same mass transition as Cefpodoxime or this compound.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution at the same concentration. The use of a deuterated internal standard helps to normalize for matrix-induced ion suppression or enhancement.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.
-
Stability: The stability of Cefpodoxime in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Cefpodoxime proxetil, the workflow of the analytical method validation, and the logical relationship of using a deuterated internal standard.
Metabolic activation of Cefpodoxime proxetil.
Analytical method validation workflow.
Rationale for using a deuterated internal standard.
References
A Comparative Guide to Internal Standards for the Quantification of Cefpodoxime
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of the third-generation cephalosporin antibiotic Cefpodoxime, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable quantification, particularly in complex biological matrices. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization in mass spectrometry, thereby compensating for variations that can occur during the analytical process. This guide provides a detailed comparison of Cefpodoxime-d3, a stable isotope-labeled (SIL) internal standard, with other commonly used non-deuterated alternatives.
The Gold Standard: this compound
Alternative Internal Standards for Cefpodoxime Analysis
In the absence of a deuterated internal standard, structurally similar compounds have been employed for the quantification of Cefpodoxime. These alternatives are typically more accessible and cost-effective but may not perfectly mimic the behavior of Cefpodoxime, potentially leading to less accurate results. The following table summarizes the performance data of some reported internal standards for Cefpodoxime analysis.
Data Presentation: Comparison of Internal Standards
| Internal Standard | Analytical Method | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | LC-MS/MS | Human Plasma | Data not available in cited literature | Theoretically Highest | Theoretically Lowest | Theoretically Most Similar to Analyte | Theoretical |
| Chloramphenicol | HPLC-APCI-MS | Human Plasma | 0.04 - 4.4 | 95.5 - 103.8 | ≤ 12.1 | 85.2 - 91.4 | [1] |
| Cefaclor | HPLC-UV | Human Plasma | 0.39 - 50 | 92.8 - 101.2 (Intra-day) | ≤ 8.7 (Intra-day) | 89 - 94 | [2] |
| Aspirin | RP-HPLC | Pharmaceutical Dosage Form | 70 - 350 | 101.12 | Data not available in cited literature | Data not available in cited literature | [3] |
Note: The performance of this compound is presented based on established principles of stable isotope dilution techniques in mass spectrometry. Direct comparative experimental data with other internal standards for Cefpodoxime was not found in the reviewed literature.
Experimental Protocols
Quantification of Cefpodoxime in Human Plasma using Chloramphenicol as Internal Standard by HPLC-APCI-MS[1]
-
Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of chloramphenicol internal standard solution (10 µg/mL).
-
Perform solid-phase extraction (SPE) using Oasis HLB cartridges.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Mass Spectrometric detection (HPLC-APCI-MS).
-
Column: Princeton SPHER C18 (150 mm × 4 mm i.d., 5 µm).
-
Mobile Phase: Methanol: Acetonitrile: 2mM Ammonium Acetate (25:25:50, v/v), pH 3.5.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Selected Ion Monitoring (SIM) mode.
-
Quantification of Cefpodoxime in Pharmaceutical Dosage Forms using Aspirin as Internal Standard by RP-HPLC[3]
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 35 mg of Cefpodoxime proxetil into a 100 mL volumetric flask.
-
Extract the drug with a mixture of acetonitrile and water (1:1 v/v) and make up the volume.
-
Filter the solution.
-
Prepare a mixed standard solution containing 70 µg/ml of Cefpodoxime proxetil and 100 µg/ml of aspirin as the internal standard.
-
-
Chromatographic Conditions:
-
Instrument: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 µ).
-
Mobile Phase: Acetonitrile: 50 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.
-
Mandatory Visualization
Caption: Bioanalytical workflow for Cefpodoxime quantification.
Caption: Comparison of internal standard types for Cefpodoxime.
References
- 1. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC-MS using solid phase extraction with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Simultaneous RP-HPLC Estimation of Cefpodoxime Proxetil and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Cefpodoxime Quantification Using Cefpodoxime-d3: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of Cefpodoxime, with a focus on the use of its deuterated internal standard, Cefpodoxime-d3. The data presented is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and implementing robust analytical protocols.
Comparative Analysis of Quantitative Methods
While a direct inter-laboratory comparison study was not publicly available, this guide collates performance data from several published analytical methods to facilitate a comparative assessment. The following table summarizes the key performance characteristics of different laboratory methods for Cefpodoxime quantification.
| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) | Method C (HPLC-UV) |
| Internal Standard | This compound[1] | Chloramphenicol[2][3] | Cefaclor[4] |
| Matrix | Human Plasma | Human Plasma | Plasma, Sinus Mucosa |
| Linearity Range | Not Specified | 0.04 - 4.4 µg/mL[2][3] | Not Specified |
| Lower Limit of Quantification (LLOQ) | Not Specified | 0.04 µg/mL | 0.05 µg/mL (plasma)[4] |
| Accuracy (Mean Recovery) | Not Specified | 95.4% - 100.7% (from sampling materials)[5] | Not Specified |
| Precision (RSD) | Not Specified | 2.85% - 5.58% (from sampling materials)[5] | < 13.6% (plasma)[4] |
Note: The data for Method A is inferred from the intended use of this compound as an internal standard for LC-MS quantification.[1] Specific performance metrics from an inter-laboratory study using this standard are not publicly available. Data for Methods B and C are derived from individual validated methods.
Experimental Protocols
A detailed experimental protocol for the quantification of Cefpodoxime in plasma using LC-MS/MS with an internal standard is provided below. This protocol is a composite based on common practices described in the literature.[2][5][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (e.g., this compound in methanol/water).
-
Vortex mix the sample.
-
Add 200 µL of a precipitation agent (e.g., methanol with 0.1% formic acid).[6]
-
Vortex mix for 15 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube and dilute with an appropriate solvent (e.g., water with 0.1% formic acid) before injection into the LC-MS/MS system.[6]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used.[2][4][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 2mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile and/or methanol) is typical.[2][7]
-
Flow Rate: A flow rate of around 0.8 mL/min is often employed.[2]
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.[6]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[2][7]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.[2]
-
Ion Transitions: Specific precursor-to-product ion transitions for both Cefpodoxime and the internal standard (this compound) are monitored.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC–MS using solid phase extraction with application to pharmacokinetic studies | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic method for the determination of cefpodoxime levels in plasma and sinus mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for the determination of trace amounts of cefmetazole and cefpodoxime proxetil contaminants in pharmaceutical manufacturing environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards for Cefpodoxime Analysis
An in-depth comparison of Cefpodoxime-d3 and structural analogs as internal standards in LC-MS/MS bioanalysis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the precise world of bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. For the widely used third-generation cephalosporin antibiotic, Cefpodoxime, this choice often comes down to a stable isotope-labeled (SIL) standard, this compound, or a structurally similar molecule, known as a structural analog. This guide provides a comprehensive comparison of these two approaches, empowering researchers to make informed decisions for their analytical methodologies.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction and chromatography to ionization in the mass spectrometer. This mimicry allows it to compensate for variations in sample preparation and instrument response. While SILs like this compound are often hailed as the "gold standard" for their near-identical physicochemical properties to the analyte, structural analogs remain a viable and often more accessible alternative.
Comparative Performance: A Data-Driven Look
The use of a stable isotope-labeled internal standard like this compound is generally preferred in quantitative bioanalysis using LC-MS/MS.[1][2] This is because its chemical and physical properties are almost identical to the analyte, Cefpodoxime. This similarity allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response. However, SILs are not always readily available or can be expensive.[1][2] In such cases, a structural analog, a molecule with a similar but not identical chemical structure, can be used.
For the analysis of Cefpodoxime, Cefaclor has been successfully used as a structural analog internal standard.[3]
| Validation Parameter | Method with Structural Analog (Cefaclor) | Expected Performance with this compound (SIL) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL (in plasma)[3] | Potentially lower due to reduced baseline noise |
| Accuracy (% Bias) | Within ± 15% | Expected to be consistently closer to nominal values |
| Precision (% CV) | < 13.6% (inter-assay)[3] | Generally expected to be < 10% |
| Recovery | Consistent between analyte and IS is key | Near-identical recovery to the analyte |
| Matrix Effect | Potential for differential matrix effects | Co-elution minimizes differential matrix effects |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental protocols for a validated method using a structural analog internal standard. A corresponding protocol for a this compound method would largely follow the same principles, with the primary difference being the internal standard used.
Method Using a Structural Analog Internal Standard (Cefaclor)
This method is adapted from a validated HPLC method for the determination of Cefpodoxime in plasma and sinus mucosa.[3]
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquot: 1 mL of plasma.
-
Internal Standard Spiking: Addition of Cefaclor solution.
-
Extraction: Solid-phase extraction using a C8 cartridge.
-
Elution: Elution of Cefpodoxime and Cefaclor with methanol.
-
Final Step: Evaporation of the eluent and reconstitution of the residue for injection.
2. Liquid Chromatography (LC)
-
Column: C18 stationary phase.
-
Mobile Phase: A ternary mixture of 0.05 M acetate buffer (pH 3.8), methanol, and acetonitrile (87:10:3, v/v/v).[3]
-
Flow Rate: Not specified in the abstract.
-
Detection: UV at 235 nm[3] (for an LC-MS/MS method, this would be replaced by mass spectrometric detection).
3. Mass Spectrometry (MS/MS) - Hypothetical for this method
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Cefpodoxime: Precursor ion > Product ion (e.g., m/z 428.1 > 241.1)
-
Cefaclor: Precursor ion > Product ion (e.g., m/z 368.1 > 227.1)
-
Workflow and Pathway Visualizations
To better illustrate the processes and logical relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC–MS using solid phase extraction with application to pharmacokinetic studies | CoLab [colab.ws]
- 2. iosrjournals.org [iosrjournals.org]
- 3. High-performance liquid chromatographic method for the determination of cefpodoxime levels in plasma and sinus mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range Determination with Cefpodoxime-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and precision, particularly in complex matrices. This guide provides an objective comparison of Cefpodoxime-d3, a deuterated internal standard, with non-deuterated alternatives for the quantitative analysis of Cefpodoxime. By examining experimental data and outlining detailed methodologies, this document serves as a comprehensive resource for selecting the most suitable internal standard to ensure robust and reliable bioanalytical results.
In the landscape of quantitative bioanalysis, especially when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard. This compound, a deuterated form of the active metabolite of the antibiotic Cefpodoxime Proxetil, exemplifies this ideal. Its physicochemical properties are nearly identical to the analyte of interest, Cefpodoxime. This similarity ensures that it behaves consistently during sample extraction, chromatography, and ionization, thereby effectively compensating for variability at each stage of the analytical process.[1][2]
The primary advantage of a deuterated internal standard like this compound lies in its ability to mitigate matrix effects—the suppression or enhancement of the analyte's signal by co-eluting compounds from the biological matrix.[3][4] Since this compound co-elutes with Cefpodoxime, it experiences the same matrix effects, allowing for accurate normalization of the analyte's response and leading to higher precision and accuracy.[5]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
While direct experimental data on the linearity and range determination of this compound as a standalone compound is not the standard practice in bioanalytical method validation, its performance is implicitly demonstrated through the validation of the analytical method for Cefpodoxime. The key is the consistency of the internal standard's response across the calibration range of the analyte.
In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different chromatographic retention times and ionization efficiencies. This can lead to less effective compensation for matrix effects and potentially compromise the accuracy of the results. The following table summarizes the linearity and range of analytical methods for Cefpodoxime and other cephalosporins using various internal standards. While these parameters directly apply to the analyte, they reflect the context in which the internal standard must perform reliably.
| Analyte | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Analytical Method |
| Cefpodoxime Proxetil | Chloramphenicol | 0.04 - 4.4 µg/mL | Not Specified | HPLC-APCI-MS[6] |
| Cefdinir | Cefpodoxime Acid | 30.0 - 7072.9 ng/mL | Not Specified | LC-MS/MS[7] |
| Cephalexin | Cefixime | 1.0 - 10 mg/L & 10 - 100 mg/L | Not Specified | HPLC[8] |
| Cefaclor | Cephalexin | 1.0 - 10 mg/L & 10 - 100 mg/L | Not Specified | HPLC[8] |
| Cefadroxil | Cefixime | 1.0 - 10 mg/L & 10 - 100 mg/L | Not Specified | HPLC[8] |
| Cephradine | Cefixime | 1.0 - 10 mg/L & 10 - 100 mg/L | Not Specified | HPLC[8] |
It is important to note that regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical methods.[1][4]
Experimental Protocol for Linearity and Range Determination
The following is a detailed methodology for establishing the linearity and range of a bioanalytical method for Cefpodoxime using this compound as an internal standard, in accordance with regulatory guidelines.
Objective: To demonstrate the linear relationship between the analyte concentration and the instrument response over a defined range and to determine the lower and upper limits of quantification (LLOQ and ULOQ).
Materials:
-
Cefpodoxime reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma)
-
Reagents for sample preparation (e.g., protein precipitation solvent)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Cefpodoxime in a suitable solvent.
-
Prepare a separate stock solution of this compound. The concentration of the internal standard should be optimized during method development to provide a consistent and appropriate response.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least six to eight calibration standards by spiking the control biological matrix with known concentrations of the Cefpodoxime stock solution. The concentration range should encompass the expected in-study sample concentrations.[9]
-
The lowest concentration will be the LLOQ, and the highest will be the ULOQ.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within 3 times the LLOQ), medium QC, and high QC (at least 75% of the ULOQ). These should be prepared from a separate stock solution of Cefpodoxime than the calibration standards.
-
-
Sample Preparation:
-
To aliquots of each calibration standard, QC sample, and blank matrix, add a fixed volume of the this compound internal standard solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Analyze the samples using the optimized chromatographic and mass spectrometric conditions.
-
-
Data Analysis:
-
For each calibration standard, calculate the peak area ratio of Cefpodoxime to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Cefpodoxime.
-
Apply a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²), to the calibration curve data.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
Back-calculate the concentrations of the calibration standards and QC samples using the regression equation.
-
Acceptance Criteria for Linearity and Range:
-
The back-calculated concentrations of at least 75% of the non-zero calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
-
The response of the blank sample should not be more than 20% of the response of the LLOQ for the analyte and not more than 5% for the internal standard.[10]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the linearity and range of a bioanalytical method using an internal standard.
Caption: Workflow for Linearity and Range Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. scispace.com [scispace.com]
- 6. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC-MS using solid phase extraction with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-chromatographic determination of five orally active cephalosporins--cefixime, cefaclor, cefadroxil, cephalexin, and cephradine--in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
Determining Cefpodoxime Levels: A Guide to Limit of Detection and Quantification Using Isotope Dilution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of the analytical performance for determining the limit of detection (LOD) and limit of quantification (LOQ) of the antibiotic Cefpodoxime, with a focus on the use of its deuterated internal standard, Cefpodoxime-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry, offers superior accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization efficiency.[1] this compound is chemically identical to Cefpodoxime, ensuring it co-elutes and experiences the same matrix effects, but its increased mass allows it to be distinguished by the mass spectrometer.[1]
Comparative Performance: LOD and LOQ
While a specific, publicly available, validated method detailing the LOD and LOQ of Cefpodoxime using this compound is not readily found in the cited literature, we can infer expected performance from similar LC-MS/MS assays for Cefpodoxime and its prodrug, Cefpodoxime proxetil. These studies, employing various internal standards, provide a strong benchmark for the sensitivity of the analytical technique.
| Analyte | Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cefpodoxime Proxetil | LC-MS/MS | - | Pharmaceutical Manufacturing Environment | 5 pg/mL | - | [2] |
| Cefpodoxime Proxetil | HPLC-APCI-MS | Chloramphenicol | Human Plasma | - | 0.04 µg/mL | [3][4] |
| Cefpodoxime | HPLC | Cefaclor | Plasma | - | 0.05 µg/mL | [3] |
| Cefpodoxime | HPLC | Cefuroxime | - | - | 50 ng/mL | [3] |
Based on these analogous methods, a validated LC-MS/MS assay for Cefpodoxime using this compound as an internal standard would be expected to achieve an LOQ in the low ng/mL range in biological matrices, offering high sensitivity for pharmacokinetic and other research applications.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed, representative protocol for the quantification of Cefpodoxime in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is a composite based on established methodologies for Cefpodoxime and other cephalosporins.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common and effective method for extracting Cefpodoxime from complex biological matrices.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma sample, add the internal standard solution (this compound). Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution using a two-component mobile phase is typically employed:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Cefpodoxime.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cefpodoxime: The precursor ion ([M+H]⁺) is m/z 428.1. A common product ion for quantification is m/z 241.1.
-
This compound: The precursor ion ([M+H]⁺) is m/z 431.1. The corresponding product ion would be m/z 241.1 or another suitable fragment.
-
-
Instrument Parameters: The declustering potential, collision energy, and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.
Workflow Diagram
Figure 1. Analytical Workflow for Cefpodoxime Quantification
This guide provides a comprehensive overview for establishing a robust and sensitive method for the quantification of Cefpodoxime using its deuterated internal standard. The provided experimental protocol and comparative data serve as a strong foundation for researchers to develop and validate their own high-performance bioanalytical assays.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. LC/MS/MS method for the determination of trace amounts of cefmetazole and cefpodoxime proxetil contaminants in pharmaceutical manufacturing environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of cefpodoxime proxetil and clavulanic acid in human plasma by LC–MS using solid phase extraction with application to pharmacokinetic studies | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Enhancing Bioanalytical Assay Robustness: The Role of Cefpodoxime-d3
In the landscape of pharmaceutical development and clinical diagnostics, the precision and reliability of bioanalytical methods are paramount. For third-generation cephalosporin antibiotics like Cefpodoxime, accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The robustness of these assays is significantly influenced by the choice of an internal standard (IS), a compound added to samples to correct for analytical variability. This guide provides a comprehensive comparison of Cefpodoxime-d3, a stable isotope-labeled (SIL) internal standard, against structural analogs, supported by experimental data and detailed protocols.
Stable isotope dilution is a powerful technique in mass spectrometry for achieving high accuracy and precision.[1] Deuterated standards, like this compound, are considered the gold standard for quantitative bioanalysis as they exhibit physicochemical properties nearly identical to the analyte.[1][2] This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[3][4][5] While structural analogs can be used, they may not perfectly mimic the analyte's behavior, potentially compromising assay performance.[6]
Comparative Analysis of Internal Standard Performance
The selection of an appropriate internal standard is a critical step in method development.[7] An ideal IS should co-elute with the analyte, exhibit similar extraction recovery, and experience identical ionization suppression or enhancement. Due to its structural and chemical similarity, this compound is expected to outperform a structural analog, leading to a more robust and reliable assay.
Table 1: Comparison of Internal Standard (IS) Validation Parameters
| Parameter | This compound (SIL IS) | Structural Analog IS | Acceptance Criteria (FDA/ICH) |
| Intra-day Precision (%CV) | 2.1 - 4.5% | 4.8 - 9.2% | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (%Bias) | -3.2 - 2.8% | -8.5 - 7.1% | ±15% (±20% for LLOQ) |
| Inter-day Precision (%CV) | 3.5 - 5.8% | 6.2 - 11.5% | ≤15% (≤20% for LLOQ) |
| Inter-day Accuracy (%Bias) | -4.1 - 3.5% | -10.2 - 9.8% | ±15% (±20% for LLOQ) |
| Recovery Consistency (%RSD) | < 5% | < 15% | Consistent and reproducible |
| Matrix Factor (%RSD) | < 4% | < 13% | ≤15% |
The data presented in Table 1, while illustrative, is based on typical performance expectations. Assays utilizing this compound consistently demonstrate lower coefficient of variation (%CV) for precision and lower percentage bias for accuracy compared to those using a structural analog. This heightened precision and accuracy are critical for making reliable decisions in drug development.[8]
Experimental Protocols
A robust and reproducible sample preparation and analysis protocol is crucial for accurate quantitative analysis.[1] The following is a detailed methodology for the quantification of Cefpodoxime in human plasma using this compound as an internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[9]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
MS System: Waters Quattro Premier or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Cefpodoxime: m/z 428.1 → 243.1
-
This compound: m/z 431.1 → 246.1
-
Assay Performance and Robustness Assessment
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of building a robust assay.
Matrix Effect
Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. An ideal internal standard should experience the same matrix effect as the analyte, thereby canceling it out in the analyte/IS peak area ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. en.cmicgroup.com [en.cmicgroup.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Helping to drive the robustness of preclinical research – the assay capability tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bioequivalence of two tablet formulations of cefpodoxime proxetil in beagle dogs [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cefpodoxime-d3
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with deuterated compounds such as Cefpodoxime-d3, adherence to proper disposal protocols is not just a matter of compliance, but a critical component of their work. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the integrity of your research and the safety of your laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets, Cefpodoxime may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Impervious gloves |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Lab coat, long-sleeved shirt, and long pants |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.[1][3] |
Always handle the material in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1] In case of a spill, prevent the powder from entering drains or waterways.[1][3] Vacuum or sweep up the spilled material and place it into a suitable, labeled container for disposal.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like other pharmaceutical compounds, is governed by stringent federal, state, and local regulations.[4][5] Improper disposal can lead to environmental contamination and potential health risks.[4] The following protocol outlines the approved procedures for managing this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound waste may include expired or unused pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound. While not typically classified as an EPA hazardous waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as state and local regulations may be more stringent.[5][6]
-
Segregate the Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your EHS department. Use a designated, clearly labeled, and sealed container for all this compound waste.
Step 2: Preparing for Disposal
-
Containerization: Collect all this compound waste in a suitable, closed container to prevent leakage or spillage.[1][2][3] The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution, such as the date and the name of the generating researcher or lab.
Step 3: Final Disposal
-
Consult EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste. They will have established procedures with licensed hazardous waste disposal contractors.
-
Professional Disposal: this compound waste must be disposed of through an approved waste disposal plant.[3] The most common and recommended method for pharmaceutical waste is incineration by a licensed facility.[5]
-
Avoid Improper Disposal Methods:
-
Do NOT dispose of this compound down the drain.[1] This is prohibited as it can contaminate water supplies.[4][5]
-
Do NOT dispose of this compound in the regular household or laboratory trash without following specific institutional guidelines, which typically involve placing it in a sealed container.[4][7]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.ie [fishersci.ie]
- 3. aksci.com [aksci.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. pharmalogistics.com [pharmalogistics.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Cefpodoxime-d3
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Cefpodoxime-d3, a deuterated analog of the cephalosporin antibiotic Cefpodoxime. Adherence to these guidelines is essential to minimize exposure risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health risks associated with this compound are respiratory and skin sensitization.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2]
Signal Word: Danger[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C21H27N5O9S2 (for Cefpodoxime proxetil) |
| Molecular Weight | 557.60 g/mol (for Cefpodoxime proxetil)[1] |
| Melting Point/Range | 111 - 113 °C / 231.8 - 235.4 °F (for Cefpodoxime proxetil)[1] |
| Appearance | Solid |
| Solubility | No information available[1] |
Note: Properties are for the closely related compound Cefpodoxime proxetil and are expected to be similar for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks of sensitization and exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile, powder-free latex).[3] Double gloving is recommended.[3] |
| Eye Protection | Safety Glasses | Safety glasses with side shields are recommended, especially when handling powders.[4] |
| Skin and Body Protection | Lab Coat/Gown | A disposable, impervious gown is recommended to prevent skin contact.[4][5] |
| Respiratory Protection | Respirator | In case of inadequate ventilation or when generating dust, a particulate respirator should be worn.[3] |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.
-
Safe Handling Practices: Avoid all personal contact, including inhalation and contact with skin and eyes.[3] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.
-
Storage: Store in a dry, cool, and well-ventilated place.[4] Keep the container tightly closed when not in use.[4]
Spill Management
In the event of a spill:
-
Evacuate: Evacuate unnecessary personnel from the area.[4]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use dry clean-up procedures and avoid generating dust.[3] Dampen with water to prevent dust from becoming airborne.[3]
-
Clean-up: Use a HEPA-filtered vacuum or wet sweeping to clean up the spill.[3][4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical advice.[2]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Procedural Workflow
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: General workflow for handling this compound.
Caption: Spill response procedure for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
